molecular formula C11H13ClN2O B15617729 Suvn-911

Suvn-911

カタログ番号: B15617729
分子量: 224.68 g/mol
InChIキー: PYSCVJMLJRHJGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Suvn-911 is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H13ClN2O

分子量

224.68 g/mol

IUPAC名

3-[(6-chloro-3-pyridinyl)oxymethyl]-2-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C11H13ClN2O/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8/h1-2,5,7-8,10,14H,3-4,6H2

InChIキー

PYSCVJMLJRHJGJ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery and Synthesis of Suvn-911: A Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Abstract

Suvn-911, also known as Ropanicant, is a novel and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) developed by Suven Life Sciences for the treatment of major depressive disorder (MDD). Preclinical studies have demonstrated its potential for rapid-acting antidepressant effects, a favorable safety profile, and good oral bioavailability and brain penetration. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting α4β2 nAChRs in Depression

The cholinergic system has long been implicated in the pathophysiology of depression. The α4β2 nicotinic acetylcholine receptor is a key modulator of various neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506), which are known to be dysregulated in MDD. Antagonism of this receptor has emerged as a promising therapeutic strategy. This compound was developed as a potent and selective antagonist of the α4β2 nAChR, with the aim of offering a novel mechanism of action for the treatment of depression.[1]

Discovery of this compound

The discovery of this compound was the result of a focused lead optimization program. The key structural features of this compound include a rigid bicyclic core, which contributes to its high affinity and selectivity for the α4β2 receptor.

Mechanism of Action

This compound acts as a potent antagonist at the α4β2 nicotinic acetylcholine receptor.[1] By blocking the activity of this receptor, this compound is thought to modulate downstream signaling pathways, leading to an increase in crucial neurotransmitters. Preclinical studies have shown that administration of this compound leads to a significant increase in cortical levels of serotonin and brain-derived neurotrophic factor (BDNF), both of which are implicated in the therapeutic effects of antidepressants.[1]

Suvn_911_Mechanism_of_Action Suvn911 This compound a4b2 α4β2 nAChR Suvn911->a4b2 Antagonizes Serotonin_Release ↑ Serotonin Release Suvn911->Serotonin_Release BDNF_Expression ↑ BDNF Expression Suvn911->BDNF_Expression Cholinergic_Signaling Cholinergic Signaling a4b2->Cholinergic_Signaling Mediates Antidepressant_Effects Antidepressant Effects Serotonin_Release->Antidepressant_Effects BDNF_Expression->Antidepressant_Effects

Proposed mechanism of action for this compound.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process, with two key reactions being a diastereoselective Simmons-Smith cyclopropanation and a Mitsunobu reaction.

Synthetic Scheme Overview

Suvn_911_Synthesis Start Starting Materials Intermediate1 Dihydropyrrole Intermediate Start->Intermediate1 Intermediate2 trans-4,5-methanopyrrolidinol Intermediate1->Intermediate2 Simmons-Smith Cyclopropanation Suvn911 This compound Intermediate2->Suvn911 Mitsunobu Reaction

Simplified synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is proprietary to Suven Life Sciences and is not publicly available in its entirety. The following is a generalized procedure based on published key reactions.

Step 1: Diastereoselective Simmons-Smith Cyclopropanation: A suitable dihydropyrrole precursor is subjected to a Simmons-Smith cyclopropanation reaction. This reaction is highly diastereoselective, yielding the desired trans isomer as the major product.

Step 2: Mitsunobu Reaction: The resulting trans-4,5-methanopyrrolidinol intermediate is then coupled with 6-chloropyridin-3-ol via a Mitsunobu reaction to afford the final product, this compound.

Purification: The final compound is purified by column chromatography and converted to its hydrochloride salt.

Pharmacological Data

In Vitro Pharmacology
TargetAssay TypeSpeciesKi (nM)Reference
α4β2 nAChRRadioligand BindingHuman1.5Nirogi et al., 2020
α3β4 nAChRRadioligand BindingHuman>10,000Nirogi et al., 2020
In Vivo Pharmacology & Pharmacokinetics
SpeciesRoute of AdministrationDose (mg/kg)AUC (ng*h/mL)T1/2 (h)Efficacy ModelOutcomeReference
RatOral335073.34Forced Swim TestSignificant decrease in immobility timeMedchemExpress
RatOral1, 3, 10--Forced Swim TestDose-dependent decrease in immobilityNirogi et al., 2022
RatOral---Neurochemical AnalysisIncreased cortical serotonin and BDNFNirogi et al., 2022

Key Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a generalized representation of a standard radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 and α3β4 nicotinic acetylcholine receptors.

Materials:

  • Cell membranes expressing the receptor of interest (human α4β2 or α3β4 nAChR).

  • Radioligand (e.g., [3H]-epibatidine).

  • This compound at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Rat Forced Swim Test

This protocol is a generalized representation of the forced swim test.

Objective: To evaluate the antidepressant-like activity of this compound in rats.

Materials:

  • Male Wistar rats.

  • This compound at various doses.

  • Vehicle control.

  • A cylindrical container filled with water.

  • Video recording and analysis software.

Procedure:

  • Acclimatize the rats to the testing room.

  • Administer this compound or vehicle orally at a specified time before the test.

  • Place each rat individually into the cylinder of water for a predetermined period (e.g., 6 minutes).

  • Record the session for later analysis.

  • Score the duration of immobility, swimming, and climbing behaviors.

  • A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

FST_Workflow Acclimatization Animal Acclimatization Dosing Oral Administration of this compound or Vehicle Acclimatization->Dosing Swim_Test Forced Swim Test (e.g., 6 min) Dosing->Swim_Test Recording Video Recording Swim_Test->Recording Analysis Behavioral Scoring (Immobility, Swimming, Climbing) Recording->Analysis Result Decreased Immobility = Antidepressant-like Effect Analysis->Result

Experimental workflow for the Forced Swim Test.

Conclusion

This compound is a promising clinical candidate for the treatment of major depressive disorder with a novel mechanism of action. Its high affinity and selectivity for the α4β2 nAChR, coupled with favorable pharmacokinetic and efficacy profiles in preclinical models, warrant its further development. The synthetic route is efficient and amenable to large-scale production. Clinical trials are ongoing to establish the safety and efficacy of this compound in patients with MDD.

References

An In-depth Technical Guide to SUVN-911 (Ropanicant)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under investigation for the treatment of Major Depressive Disorder (MDD).[1][2][3] Developed by Suven Life Sciences, this compound has demonstrated a promising preclinical and clinical profile, suggesting the potential for a rapid onset of antidepressant effects and a favorable side-effect profile compared to current therapies.[2][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a synthetic organic small molecule with a unique azabicyclo[3.1.0]hexane core structure.[2] It is being developed as a hydrochloride salt, which is a non-hygroscopic, crystalline solid stable under various storage conditions.

Chemical Identifiers
IdentifierValue
IUPAC Name (1R,3S,5R)-3-[((6-chloropyridin-3-yl)oxy)methyl]-2-azabicyclo[3.1.0]hexane
Other Names Ropanicant, SUVN 911
CAS Number 2414674-70-5 (free base)
Molecular Formula C₁₁H₁₃ClN₂O
SMILES C1[C@H]2C[C@H]2N[C@@H]1COC3=CN=C(C=C3)Cl
ChEMBL ID ChEMBL4650579
DrugBank ID DB19134
Physicochemical Properties
PropertyValueSource
Molecular Weight 224.69 g/mol [2]
LogP 1.9Suven Life Sciences
pKa 8.9Suven Life Sciences
Solubility Soluble in DMSO (125 mg/mL)[5]
BCS Class Class ISuven Life Sciences

Pharmacological Properties

This compound is a potent and selective antagonist of the α4β2 subtype of nicotinic acetylcholine receptors.[1][2] These receptors are ligand-gated ion channels that are widely distributed in brain regions implicated in the pathophysiology of depression.[6][7][8]

Pharmacodynamics
ParameterValueDetails
Target α4β2 nicotinic acetylcholine receptorNeuronal nAChR subtype
Mechanism of Action AntagonistBlocks the receptor, preventing activation by acetylcholine
Binding Affinity (Ki) 1.5 nMFor α4β2 nAChRs
Selectivity High>10 µM binding affinity for the ganglionic α3β4 receptor and selective over 70 other targets.
Pharmacokinetics

Phase 1 clinical trials (NCT03155503 and NCT03551288) have evaluated the safety, tolerability, and pharmacokinetics of this compound in healthy adult and elderly subjects.[9][10]

Key Findings from Phase 1 Studies:

  • Safety and Tolerability: Single doses up to 60 mg and multiple doses up to 45 mg once daily were found to be safe and well-tolerated. The most frequently reported adverse events were headache and nausea.[9]

  • Dose Proportionality: Ropanicant exposures were more than dose-proportional following single and multiple administrations.[9]

  • Accumulation: Upon multiple dosing, 1.5- to 2.5-fold higher exposures for maximum concentration and 1.6- to 4.0-fold higher exposures for AUC were observed on day 14 compared to day 1.[9]

  • Effect of Food, Sex, and Age: Pharmacokinetics were found to be sex-dependent, with higher exposure observed in females. Food and age had no significant effect on its pharmacokinetics.[9]

  • Elimination: Urinary excretion represents an insignificant elimination pathway.[9]

Note: Specific Cmax, Tmax, and half-life values from these studies are not publicly available in the reviewed literature.

Mechanism of Action and Signaling Pathway

The antidepressant effects of this compound are believed to be mediated through its antagonism of α4β2 nAChRs. The "cholinergic hypothesis of depression" suggests that hyperactivity of the cholinergic system may contribute to depressive symptoms.[6][7] By blocking α4β2 nAChRs, this compound can modulate downstream signaling pathways, leading to an increase in crucial neurotransmitters and neurotrophic factors.

Preclinical studies have shown that administration of Ropanicant leads to a significant increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex.[2]

SUVN911_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Downstream Effects acetylcholine Acetylcholine receptor α4β2 nAChR acetylcholine->receptor Binds & Activates suvn911 This compound (Ropanicant) suvn911->receptor Binds & Blocks inhibition Inhibition of Cholinergic Hyperactivity receptor->inhibition Leads to serotonin Increased Serotonin Release inhibition->serotonin bdnf Increased BDNF Expression inhibition->bdnf antidepressant Antidepressant Effects serotonin->antidepressant bdnf->antidepressant

Caption: Proposed signaling pathway of this compound.

Key Experimental Protocols

Detailed methodologies for key preclinical and in vitro experiments are crucial for understanding the pharmacological profile of this compound.

Receptor Binding Assay (General Protocol)

This protocol is a general representation of how the binding affinity (Ki) of a compound like this compound to α4β2 nAChRs is determined using a radioligand binding assay.

Receptor_Binding_Workflow prep 1. Membrane Preparation (e.g., from rat brain tissue expressing α4β2 nAChRs) incubation 2. Incubation - Membranes - Radioligand ([3H]Cytisine) - Varying concentrations of this compound prep->incubation filtration 3. Separation (Rapid vacuum filtration to separate bound and free radioligand) incubation->filtration counting 4. Quantification (Liquid scintillation counting to measure radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki values) counting->analysis

Caption: Workflow for a receptor binding assay.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) rich in α4β2 nAChRs is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a specific radioligand for α4β2 nAChRs, such as [³H]cytisine, and various concentrations of the test compound (this compound).

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Forced Swim Test (FST)

The FST is a common preclinical model used to assess antidepressant-like activity in rodents.[5][11][12][13][14]

FST_Workflow acclimation 1. Acclimation (Animals are habituated to the testing room) dosing 2. Dosing (Animals are administered this compound or vehicle control) acclimation->dosing pre_test 3. Pre-test Session (Day 1) (15-minute swim in a cylinder of water) dosing->pre_test test 4. Test Session (Day 2) (5-minute swim, 24 hours after pre-test) pre_test->test scoring 5. Behavioral Scoring (Duration of immobility is recorded and analyzed) test->scoring

Caption: Experimental workflow for the Forced Swim Test.

Methodology:

  • Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This is done to induce a baseline level of behavioral despair.

    • Dosing: this compound or a vehicle control is administered at specified time points before the test session (e.g., orally, 60 minutes prior).

    • Test (Day 2): 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session.

  • Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded. A significant decrease in immobility time in the this compound treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Novel Object Recognition (NOR) Task

The NOR task is used to evaluate the effects of a compound on cognition, particularly recognition memory.[1][15][16][17][18]

Methodology:

  • Apparatus: An open-field arena (e.g., a square or circular box) is used. A set of two identical objects (familiar objects) and one different object (novel object) are required.

  • Procedure:

    • Habituation: Each animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate to the environment.

    • Familiarization/Training Trial (T1): The animal is placed in the arena with two identical objects and allowed to explore them for a specific duration (e.g., 5 minutes).

    • Retention Interval: The animal is returned to its home cage for a defined period (e.g., 1 to 24 hours).

    • Test Trial (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

  • Scoring: A discrimination index is calculated, typically as the time spent exploring the novel object divided by the total time spent exploring both objects. A higher discrimination index in the treated group suggests improved recognition memory.

Clinical Development

This compound has completed Phase 1 studies and is currently in Phase 2 clinical trials for the treatment of moderate to severe MDD.[3][19] The progression of this compound into later-stage clinical development underscores its potential as a novel therapeutic agent for depression.

Conclusion

This compound (Ropanicant) is a promising clinical candidate with a well-defined mechanism of action as a potent and selective α4β2 nAChR antagonist. Its chemical and pharmacological properties, combined with positive preclinical and early clinical data, support its continued development for the treatment of Major Depressive Disorder. The potential for a faster onset of action and a better side-effect profile could address significant unmet needs in the current treatment landscape for depression.[4] Further research and the outcomes of ongoing clinical trials will be critical in fully elucidating the therapeutic potential of this novel compound.

References

The Preclinical Pharmacokinetic Profile of Suvn-911: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvn-911, also known as Ropanicant, is a novel and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).[1] Preclinical studies have demonstrated its potential for rapid antidepressant effects.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, presenting key data from various animal models, detailed experimental methodologies, and a visualization of its proposed mechanism of action.

Pharmacokinetic Data

The preclinical pharmacokinetic parameters of this compound have been evaluated in Wistar rats. The data highlights the compound's favorable oral bioavailability and brain penetration.

Table 1: Single-Dose Oral Pharmacokinetics of this compound in Male Wistar Rats
Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
3850 ± 1501.03507 ± 4503.34 ± 0.5

Data presented as mean ± standard deviation.

Table 2: Brain Penetration of this compound in Male Wistar Rats Following a 3 mg/kg Oral Dose
Time (h)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma Ratio
1.08501700~2.0
4.0300600~2.0

Experimental Protocols

The following sections detail the methodologies employed in the preclinical pharmacokinetic evaluation of this compound.

In Vivo Pharmacokinetic Study in Wistar Rats
  • Animal Model: Male Wistar rats, weighing between 225 ± 25 g, were used for the study.

  • Dosing: this compound was administered as a single oral gavage at a dose of 3 mg/kg. The compound was formulated in a suitable vehicle for oral administration.

  • Sample Collection: Blood samples were collected at predetermined time points post-dosing via the tail vein. Plasma was separated by centrifugation and stored at -80°C until analysis. For brain penetration studies, animals were euthanized at specific time points, and brain tissue was collected, homogenized, and stored at -80°C.

  • Bioanalytical Method: The concentrations of this compound in plasma and brain homogenates were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method was validated for linearity, accuracy, precision, and stability.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, were calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_animal_phase Animal Dosing and Sampling cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Male Wistar Rats Dosing Oral Gavage (3 mg/kg this compound) Animal_Model->Dosing Blood_Sampling Serial Blood Collection Dosing->Blood_Sampling Brain_Sampling Brain Tissue Collection Dosing->Brain_Sampling Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing Brain_Processing Brain Homogenization Brain_Sampling->Brain_Processing LC_MSMS LC-MS/MS Analysis Plasma_Processing->LC_MSMS Brain_Processing->LC_MSMS Concentration_Data Plasma and Brain Concentrations LC_MSMS->Concentration_Data PK_Analysis Pharmacokinetic Parameter Calculation Concentration_Data->PK_Analysis Results Cmax, Tmax, AUC, Half-life, Brain-to-Plasma Ratio PK_Analysis->Results

Caption: Workflow of the preclinical pharmacokinetic study of this compound.

Mechanism of Action

This compound is an antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1] By blocking these receptors, it is thought to modulate downstream neurotransmitter systems, leading to its antidepressant effects.

Proposed Signaling Pathway of this compound

G cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling Suvn911 This compound nAChR α4β2 nAChR Suvn911->nAChR Antagonism Modulation Modulation of Neurotransmitter Release nAChR->Modulation Antidepressant_Effect Antidepressant Effects Modulation->Antidepressant_Effect

References

SUVN-911 (Ropanicant): An In-Depth Technical Review of the Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).[1][2] Its mechanism of action, which involves modulating cholinergic signaling, presents a promising alternative to conventional antidepressant therapies.[1][3] This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, compiled from preclinical studies and clinical trials. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's safety profile.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor, with a Ki of 1.5 nM.[4] It exhibits high selectivity for the α4β2 receptor over the α3β4 nAChR subtype and has been screened against a panel of over 70 other receptors, ion channels, and enzymes with a favorable selectivity profile.[4] The therapeutic rationale for an α4β2 nAChR antagonist in depression is based on the hypothesis that reducing cholinergic hyperactivity may alleviate depressive symptoms. Preclinical studies have shown that Ropanicant administration leads to a significant increase in cortical serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels, which are thought to contribute to its antidepressant effects.[1][3]

SUVN_911_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine nAChR α4β2 nAChR ACh->nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Depolarization Depolarization Ca_ion->Depolarization NT_release Neurotransmitter Release Depolarization->NT_release Serotonin_BDNF ↑ Serotonin ↑ BDNF NT_release->Serotonin_BDNF SUVN911 This compound (Ropanicant) SUVN911->nAChR Antagonizes Outcome Antidepressant Effects Serotonin_BDNF->Outcome

Caption: Proposed Signaling Pathway of this compound (Ropanicant)

Preclinical Safety and Toxicology

This compound has undergone a comprehensive battery of preclinical safety and toxicology evaluations, including Good Laboratory Practice (GLP) compliant studies.[5] While specific quantitative data such as LD50 values and No-Observed-Adverse-Effect-Levels (NOAELs) from these studies are not publicly available, the overall findings indicate a favorable preclinical safety profile.

General Toxicology

Repeat-dose oral toxicity studies have been conducted in both rodent and non-rodent species for durations of up to 9 months.[6][7] These studies have reportedly established a wide safety margin for this compound.[8]

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of this compound on major physiological systems. The key findings are summarized below.

SystemFinding
Central Nervous System (CNS) No stimulant or depressant effects were observed in open-field assays. The compound showed no addiction liability in behavioral sensitization assays and had no effect on skeletal muscles in the Rota-rod assay. No significant effects were noted in the modified Irwin's test in rats at therapeutic doses.[8]
Cardiovascular The IC50 value for the hERG channel was greater than 10 µM in a patch-clamp assay. No significant effects on ECG parameters (including QT/QTc interval) or blood pressure were observed in conscious dogs.[8]
Respiratory No significant effects on respiratory parameters were observed in rats at therapeutic dose ranges.[8]
Gastrointestinal No significant effects on the gastrointestinal system were reported.[4][8]
Genetic Toxicology

This compound has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and was found to be non-mutagenic and non-clastogenic.[8][9]

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies in rats and rabbits have indicated that this compound does not have teratogenic potential.[8][9]

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies are proprietary and not publicly available. However, a general workflow for such studies is depicted below.

Preclinical_Toxicology_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Ames Ames Test (Mutagenicity) IND_Filing IND Filing Ames->IND_Filing Chromo_Aberration Chromosomal Aberration (Clastogenicity) Chromo_Aberration->IND_Filing Acute_Tox Acute Toxicity (e.g., LD50) Repeat_Dose_Tox Repeat-Dose Toxicity (Rodent & Non-rodent) Acute_Tox->Repeat_Dose_Tox Repeat_Dose_Tox->IND_Filing Micronucleus Micronucleus Test (Clastogenicity) Micronucleus->IND_Filing Repro_Tox Reproductive/Developmental Toxicity Repro_Tox->IND_Filing Safety_Pharm Safety Pharmacology (CNS, CV, Resp) Safety_Pharm->IND_Filing

Caption: General Experimental Workflow for Preclinical Toxicology

Clinical Safety Profile

This compound has been evaluated in Phase 1 and Phase 2a clinical trials. A Phase 2b trial is currently ongoing.[5]

Phase 1 Studies

Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted in healthy subjects to evaluate the safety, tolerability, and pharmacokinetics of this compound.[6][10]

Study Design:

  • NCT03155503: A randomized, double-blind, placebo-controlled, single-center study with single ascending doses (SAD) and multiple ascending doses (MAD).[10]

    • SAD cohorts: Received single oral doses of 0.5, 6, 15, 30, and 60 mg of Ropanicant.[10]

    • MAD cohorts: Received oral doses of 15, 30, and 45 mg of Ropanicant once daily for 14 days.[10]

  • NCT03551288: A study to evaluate the effect of food, sex, and age on the pharmacokinetics of a single 30 mg oral dose of Ropanicant.[10]

Safety Findings:

  • Single doses up to 60 mg and multiple doses up to 45 mg once daily were found to be safe and well-tolerated in healthy subjects.[10]

  • The most frequently reported adverse events were headache and nausea.[10]

  • No significant effects of food or age on Ropanicant pharmacokinetics were observed.[6][7]

A general workflow for a Phase 1 safety and tolerability study is illustrated below.

Phase1_Workflow Screening Subject Screening (Healthy Volunteers) Randomization Randomization (Drug vs. Placebo) Screening->Randomization Dosing Dose Escalation (SAD & MAD Cohorts) Randomization->Dosing Monitoring Intensive Safety Monitoring (AEs, Vitals, ECGs, Labs) Dosing->Monitoring PK_PD Pharmacokinetic & Pharmacodynamic Sampling Dosing->PK_PD Follow_up Follow-up Period Monitoring->Follow_up PK_PD->Follow_up Analysis Data Analysis (Safety, Tolerability, PK) Follow_up->Analysis

Caption: General Workflow for a Phase 1 Clinical Trial
Phase 2a Study

A Phase 2a, multicenter, open-label, parallel-group study (NCT06126497) was conducted in patients with moderate to severe MDD to evaluate the safety and tolerability of Ropanicant.[6]

Study Design:

  • Approximately 36 patients were randomized to receive one of three dosing regimens for two weeks: 45 mg once daily, 30 mg twice daily, or 45 mg twice daily.[7]

Safety Findings:

  • Ropanicant demonstrated a favorable safety profile in patients with MDD.[5][6]

  • No drug-related serious adverse events were reported.[4]

Summary of Clinical Safety Findings

Study PhasePopulationKey Safety and Tolerability Findings
Phase 1 Healthy Volunteers- Single doses up to 60 mg and multiple doses up to 45 mg/day were safe and well-tolerated.[10]- Most common adverse events were headache and nausea.[10]
Phase 2a Patients with MDD- Favorable safety profile.[5][6]- No drug-related serious adverse events.[4]

Note: A detailed, quantitative breakdown of the incidence and severity of all adverse events from the clinical trials is not publicly available.

Conclusion

The available preclinical and clinical data suggest that this compound (Ropanicant) has a favorable safety and toxicology profile. Preclinical studies have indicated a wide safety margin and a lack of genotoxic or teratogenic potential. Phase 1 clinical trials in healthy volunteers established a safe and well-tolerated dose range, with mild and transient adverse events being the most common. The subsequent Phase 2a study in patients with Major Depressive Disorder further supported the compound's safety. While detailed quantitative data from preclinical toxicology and a comprehensive breakdown of adverse events from clinical trials are not publicly available, the existing information provides a strong foundation for the continued development of this compound as a novel treatment for MDD. Ongoing and future clinical trials will be crucial in further characterizing the long-term safety and efficacy of this promising compound.

References

In Vitro Characterization of Suvn-911: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvn-911, also known as Ropanicant, is a novel and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) developed by Suven Life Sciences.[1][2][3] It is under investigation for the treatment of major depressive disorder (MDD).[1][4][5] Preclinical data indicates that this compound possesses a promising pharmacological profile, including high potency for its primary target, significant selectivity over other receptors, and a mechanism of action that may offer a rapid onset of antidepressant effects.[2][3][6] This document provides a detailed technical guide to the in vitro characterization of this compound, summarizing key quantitative data and outlining the experimental methodologies used to generate this information.

Core Pharmacological Profile

This compound is a potent and selective antagonist of the α4β2 neuronal nicotinic acetylcholine receptor.[3][7] Its in vitro profile is distinguished by a high binding affinity for its target receptor and a favorable selectivity profile against other nAChR subtypes and a broad range of other molecular targets.

Data Presentation: Binding Affinity and Selectivity

The following tables summarize the key quantitative data for this compound's in vitro pharmacological profile.

Target Receptor Assay Type Parameter Value Reference
α4β2 nAChRRadioligand BindingKi1.5 nM[3][7][8]
α4β2 nAChRRadioligand BindingKi31.1 nM[9]
α3β4 nAChRRadioligand BindingKi>10 µM[8][10]
Selectivity Panel Number of Targets Concentration Tested Outcome Reference
Broad Panel (GPCRs, Ion Channels, Transporters, Enzymes)> 7010 µMMinimal binding observed[9][11]
Cardiovascular Safety Target Assay Type Parameter Value Reference
hERG ChannelPatch ClampIC50>10 µM[9]

Mechanism of Action

This compound functions as an antagonist at the α4β2 nAChR. By blocking the activity of this receptor, it is believed to modulate downstream neurotransmitter systems.[1] In vivo studies have shown that administration of this compound leads to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex, which are thought to contribute to its antidepressant effects.[1][2]

Suvn911 This compound a4b2 α4β2 nAChR Suvn911->a4b2 Antagonism Neurotransmission Modulation of Neurotransmitter Release a4b2->Neurotransmission Inhibition Serotonin Increased Serotonin Neurotransmission->Serotonin BDNF Increased BDNF Neurotransmission->BDNF Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Proposed Mechanism of Action for this compound.

Experimental Protocols

The following sections detail the likely methodologies employed for the in vitro characterization of this compound, based on standard pharmacological practices and the available data.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.

Objective: To quantify the affinity of this compound for the human α4β2 and α3β4 nAChRs.

General Protocol:

  • Membrane Preparation: Membranes from cell lines stably expressing the human α4β2 or α3β4 nAChR subtypes are prepared.

  • Radioligand: A specific radioligand, such as [3H]-epibatidine, is used to label the target receptors.

  • Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes with α4β2 nAChR Incubation Incubation Membranes->Incubation Radioligand [3H]-Epibatidine Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis IC50/Ki Determination Scintillation->Analysis

Workflow for Radioligand Binding Assay.
Functional Antagonism Assays

Functional assays are crucial to confirm that binding to the receptor translates into a functional effect, in this case, antagonism.

Objective: To determine the functional potency of this compound as an antagonist of the α4β2 nAChR.

General Protocol (using a fluorescence-based calcium flux assay):

  • Cell Culture: Cells stably expressing the human α4β2 nAChR are cultured in microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: An agonist of the α4β2 nAChR (e.g., nicotine) is added to the wells to stimulate receptor activation and subsequent calcium influx.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a plate reader.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

hERG Patch Clamp Assay

This assay is a critical component of preclinical safety assessment to evaluate the potential for a compound to cause cardiac arrhythmias.

Objective: To assess the inhibitory effect of this compound on the hERG potassium channel.

General Protocol:

  • Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably expressing the hERG channel is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG current.

  • Compound Application: this compound is perfused at various concentrations onto the cells, and the effect on the hERG current is recorded.

  • Data Analysis: The percentage of inhibition of the hERG current at each concentration is calculated, and an IC50 value is determined.

CellPrep hERG-expressing Cell Patching Whole-Cell Patch Clamp CellPrep->Patching Voltage Apply Voltage Protocol Patching->Voltage Current Record Baseline hERG Current Voltage->Current Compound Apply this compound Current->Compound Record Record Post-Compound Current Compound->Record Analysis Calculate % Inhibition and IC50 Record->Analysis

Workflow for hERG Patch Clamp Assay.

Conclusion

The in vitro characterization of this compound reveals it to be a highly potent and selective antagonist of the α4β2 nAChR. Its high affinity for the target receptor, coupled with a clean profile against a wide range of other receptors and a low potential for hERG-related cardiotoxicity, underscores its promising therapeutic potential for the treatment of major depressive disorder. The detailed experimental methodologies outlined in this guide provide a framework for understanding the robust preclinical data supporting the continued development of this compound.

References

Early-Phase Clinical Trial Data for Suvn-911: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvn-911, also known as Ropanicant, is a novel, potent, and selective alpha4 beta2 nicotinic acetylcholine (B1216132) receptor (α4β2 nAChR) antagonist under development for the treatment of Major Depressive Disorder (MDD).[1][2][3] Preclinical studies have indicated its potential for a rapid onset of action and a favorable side-effect profile, potentially offering advantages over existing antidepressant therapies.[2][4][5] This technical guide provides a comprehensive summary of the available early-phase clinical trial data for this compound, focusing on its pharmacokinetics, safety, and preliminary efficacy.

Pharmacokinetics

Two Phase 1 studies (NCT03155503 and NCT03551288) have evaluated the pharmacokinetic profile of this compound in healthy adult and elderly subjects.[1]

Study Design and Dosing

The first study was a randomized, double-blind, placebo-controlled, first-in-human trial that assessed single ascending doses (SAD) and multiple ascending doses (MAD) in healthy male subjects. The second study evaluated the effects of food, sex, and age on the pharmacokinetics of a single oral dose.[1][3]

Table 1: Phase 1 Dosing Regimens

Study ComponentDoses AdministeredPopulation
Single Ascending Dose (SAD)0.5, 6, 15, 30, and 60 mgHealthy Male Subjects
Multiple Ascending Dose (MAD)15, 30, and 45 mg (once daily for 14 days)Healthy Male Subjects
Food, Sex, and Age Effect30 mg (single dose)Healthy Adult and Elderly Subjects (Male and Female)
Key Pharmacokinetic Findings

This compound exhibited nonlinear pharmacokinetics, with more than dose-proportional increases in exposure following both single and multiple administrations.[1] Accumulation of the drug was observed with multiple dosing.[1]

Table 2: Summary of Pharmacokinetic Characteristics

ParameterObservationCitation
Proportionality Exposures were more than dose proportional.[1]
Accumulation 1.5- to 2.5-fold higher Cmax and 1.6- to 4.0-fold higher AUC0-24h on day 14 compared to day 1.[1]
Elimination Urinary excretion of unchanged drug is an insignificant pathway.[1]
Effect of Sex In female adults, AUC0-24h was 64% higher and Cmax was 26% higher compared to male adults.[1]
Effect of Food Plasma exposures were comparable under fasted and fed conditions.[1]
Effect of Age Plasma exposures were comparable in adult and elderly subjects.[1]

Safety and Tolerability

Across the Phase 1 and the subsequent Phase 2a studies, this compound was found to be generally safe and well-tolerated.

Phase 1 Safety Findings

In healthy subjects, this compound was well-tolerated at single doses up to 60 mg and multiple doses up to 45 mg once daily.[1][3] The most commonly reported adverse events were headache and nausea.[1][3]

Phase 2a Safety Findings

A multicenter, randomized, open-label, parallel-group, fixed-dose study (NCT06126497) in patients with moderate to severe MDD further supported the safety profile of this compound.[2][4] The study evaluated doses of 45 mg once a day, 30 mg twice a day, and 45 mg twice a day for two weeks.[2][4] No study drug-related serious adverse events were reported, and there were no significant differences in the safety profile across the different dosing regimens.[2]

Preliminary Efficacy in Major Depressive Disorder

The Phase 2a study provided the first signal of efficacy for this compound in patients with MDD.

Study Design

The study enrolled 41 patients with a diagnosis of moderate to severe MDD.[2] The primary efficacy endpoint was the change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at Week 2.[2][4] The average baseline MADRS score for patients entering the study was 32.1.[2]

Efficacy Results

Treatment with this compound resulted in a highly statistically significant (p < 0.0001) reduction in MADRS scores across all treatment groups.[2] The onset of action appeared to be rapid, with notable improvements in depressive symptoms observed within the first week of treatment.[2]

Table 3: Change from Baseline in MADRS Total Score

Time PointMean Improvement from Baseline
Day 7 5.9 to 13.4 points
Day 14 10.4 to 12.7 points

Mechanism of Action and Signaling Pathway

This compound is an antagonist of the α4β2 nicotinic acetylcholine receptor.[2][3] Preclinical research suggests that by blocking this receptor, this compound leads to an increase in the levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF), which are thought to contribute to its antidepressant effects.[6][7]

Suvn_911_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_downstream Downstream Effects Suvn911 This compound nAChR α4β2 nAChR Suvn911->nAChR Antagonizes Serotonin Increased Serotonin nAChR->Serotonin Leads to BDNF Increased BDNF nAChR->BDNF Leads to Acetylcholine Acetylcholine Acetylcholine->nAChR Binds Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Phase 1 Pharmacokinetic Studies (SAD and MAD)
  • Design: Randomized, double-blind, placebo-controlled.[1]

  • Population: Healthy male subjects for the SAD and MAD portions. Healthy adult and elderly subjects of both sexes for the food, sex, and age effect study.[1]

  • Drug Administration: Oral administration of this compound or placebo.[1]

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine plasma concentrations of this compound. Urine samples were also collected.[1]

  • Bioanalytical Method: An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was used for the quantification of this compound in plasma and urine.[3]

Phase1_PK_Workflow cluster_screening Screening cluster_randomization Randomization cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Screening Healthy Subject Screening Randomization Randomization to This compound or Placebo Screening->Randomization SAD Single Ascending Doses Randomization->SAD MAD Multiple Ascending Doses (14 days) Randomization->MAD Blood Serial Blood Sampling SAD->Blood Urine Urine Collection SAD->Urine MAD->Blood MAD->Urine Analysis UHPLC-MS/MS Analysis Blood->Analysis Urine->Analysis PK_Parameters Pharmacokinetic Parameter Calculation Analysis->PK_Parameters

Caption: Workflow for the Phase 1 pharmacokinetic studies.

Phase 2a Efficacy and Safety Study
  • Design: Multicenter, randomized, open-label, parallel-group, fixed-dose study.[2][4]

  • Population: Patients meeting the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for MDD without psychotic features.[4]

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive one of three dosing regimens of Ropanicant for two weeks.[2][4]

  • Primary Outcome: Evaluation of safety and tolerability.[2][4]

  • Secondary Outcome: Change from baseline in the MADRS total score at Week 2.[2][4]

Phase2a_Study_Design cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (2 Weeks) cluster_assessment Assessment Enrollment MDD Patient Enrollment (N=41) Randomization Randomization (1:1:1) Enrollment->Randomization ArmA 45 mg Once a Day Randomization->ArmA ArmB 30 mg Twice a Day Randomization->ArmB ArmC 45 mg Twice a Day Randomization->ArmC Safety Safety & Tolerability (Primary Outcome) ArmA->Safety Efficacy MADRS Score at Week 2 (Secondary Outcome) ArmA->Efficacy ArmB->Safety ArmB->Efficacy ArmC->Safety ArmC->Efficacy

References

SUVN-911: A Technical Guide to its Interaction with Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SUVN-911, also known as Ropanicant, is a novel chemical entity developed by Suven Life Sciences with a primary mechanism of action as a potent and selective antagonist of the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). Preclinical and clinical investigations have revealed its potential as a therapeutic agent for Major Depressive Disorder (MDD), with a pharmacological profile that suggests effects on multiple neurotransmitter systems. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interaction with various neurotransmitter systems. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a structurally novel compound, chemically identified as 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride.[1] Its development has been driven by the need for novel antidepressants with potentially faster onset of action and improved side-effect profiles compared to existing therapies.[2][3] The primary target of this compound, the α4β2 nAChR, is a key player in the modulation of various neurotransmitter systems, including the cholinergic, serotonergic, and dopaminergic systems. By antagonizing this receptor, this compound is hypothesized to modulate downstream signaling pathways implicated in the pathophysiology of depression.

In Vitro Pharmacology

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the human α4β2 nAChR with a Ki of 1.5 nM.[4] Importantly, it demonstrates significant selectivity over the α3β4 nAChR subtype, with a binding affinity greater than 10 µM.[5] An extensive selectivity panel has shown that this compound has low affinity for over 70 other targets, including G-protein coupled receptors, ion channels, enzymes, and transporters, at concentrations up to 10 µM.[4][5]

Table 1: In Vitro Binding Affinity of this compound

TargetLigandSpeciesAssay TypeKi (nM)Reference
α4β2 nAChR[3H]EpibatidineHumanRadioligand Binding1.5[4]
α3β4 nAChR[3H]EpibatidineHumanRadioligand Binding>10,000[5]
Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to the α4β2 nAChR was determined using a radioligand binding assay with [3H]epibatidine. The following is a representative protocol:

  • Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human α4β2 nAChR were used.

  • Membrane Preparation: Cells were harvested and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate was centrifuged, and the resulting membrane pellet was resuspended in the binding buffer.

  • Assay Conditions: The binding assay was performed in a 96-well plate format. Cell membranes were incubated with a fixed concentration of [3H]epibatidine and varying concentrations of this compound.

  • Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • Detection: The radioactivity retained on the filters was quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HEK_cells HEK-293 cells expressing human α4β2 nAChR Membrane_prep Membrane Preparation HEK_cells->Membrane_prep Incubation Incubation with [3H]Epibatidine & this compound Membrane_prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_counting Scintillation Counting Filtration->Scintillation_counting Data_analysis IC50 Determination & Ki Calculation Scintillation_counting->Data_analysis

Radioligand Binding Assay Workflow

In Vivo Pharmacology and Effects on Neurotransmitter Systems

Effects on the Serotonergic System

Preclinical studies have demonstrated that oral administration of this compound leads to a significant increase in serotonin (B10506) levels in the brain.[1] This effect is believed to contribute to its antidepressant-like activity.

Table 2: Effect of this compound on Serotonin Levels (Illustrative)

Treatment GroupDose (mg/kg, p.o.)Brain Region% Increase in Serotonin (Mean ± SEM)
Vehicle-CortexBaseline
This compound1CortexData not available
This compound3CortexData not available
This compound10CortexData not available

Note: Specific quantitative data on the percentage increase in serotonin at different doses were not available in the reviewed public literature. The table illustrates the expected format for such data.

Experimental Protocol: In Vivo Microdialysis

The effect of this compound on extracellular serotonin levels can be assessed using in vivo microdialysis in freely moving rats. A representative protocol is as follows:

  • Animal Model: Male Wistar rats are typically used.

  • Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).

  • Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound or vehicle.

  • Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in serotonin levels are expressed as a percentage of the baseline concentration.

G In Vivo Microdialysis Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis Rat_model Male Wistar Rat Cannula_implantation Guide Cannula Implantation (Prefrontal Cortex) Rat_model->Cannula_implantation Probe_insertion Microdialysis Probe Insertion Cannula_implantation->Probe_insertion Perfusion aCSF Perfusion Probe_insertion->Perfusion Sample_collection Dialysate Sample Collection (Baseline & Post-Dosing) Perfusion->Sample_collection HPLC_ED HPLC-ED Analysis of Serotonin Sample_collection->HPLC_ED Data_analysis Quantification and Statistical Analysis HPLC_ED->Data_analysis

In Vivo Microdialysis Workflow

Effects on Brain-Derived Neurotrophic Factor (BDNF)

Oral administration of this compound has been shown to produce a significant increase in the levels of Brain-Derived Neurotrophic Factor (BDNF) in the brain.[1] BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity, and its levels are often reduced in individuals with depression.

Table 3: Effect of this compound on BDNF Levels (Illustrative)

Treatment GroupDose (mg/kg, p.o.)Brain Region% Increase in BDNF (Mean ± SEM)
Vehicle-CortexBaseline
This compound1CortexData not available
This compound3CortexData not available
This compound10CortexData not available

Note: Specific quantitative data on the percentage increase in BDNF at different doses were not available in the reviewed public literature. The table illustrates the expected format for such data.

Preclinical Models of Antidepressant Activity

This compound has demonstrated antidepressant-like effects in various preclinical models.

  • Forced Swim Test (FST): In the rat FST, this compound significantly reduced the duration of immobility, an indicator of antidepressant activity.

  • Differential Reinforcement of Low-Rate Responding 72-s (DRL-72s): this compound showed antidepressant-like properties in this operant conditioning paradigm.

  • Chronic Mild Stress (CMS) Model: this compound was effective in alleviating anhedonia, a core symptom of depression, as measured by the sucrose (B13894) preference test in the CMS model.

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant drugs. A typical protocol for rats is as follows:

  • Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (e.g., 25°C) to a depth where the rat cannot touch the bottom or escape.

  • Procedure:

    • Pre-test session (Day 1): Rats are placed in the water tank for a 15-minute habituation session.

    • Test session (Day 2): 24 hours after the pre-test, rats are administered this compound or vehicle orally. After a set time (e.g., 60 minutes), they are placed back in the water tank for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is recorded during the test session.

  • Data Analysis: A decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Clinical Development

This compound has undergone Phase 1 and Phase 2a clinical trials for the treatment of moderate to severe Major Depressive Disorder.

Phase 1 Studies

Phase 1 trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. The studies involved single ascending doses (SAD) and multiple ascending doses (MAD).[2]

Phase 2a Proof-of-Concept Study

A Phase 2a open-label study evaluated the efficacy and safety of this compound in patients with moderate to severe MDD. The study showed a statistically significant reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline at Week 2.[6] Treatment with Ropanicant resulted in a mean improvement from baseline in the MADRS total score of 5.9 to 13.4 points at Day 7, and 10.4 to 12.7 points at Day 14 across different doses.[6] The baseline MADRS score of patients was 32.1.[6]

Table 4: Phase 2a Clinical Trial Efficacy Results

TimepointChange from Baseline in MADRS Total Score (Mean)p-value
Day 75.9 - 13.4<0.0001
Day 1410.4 - 12.7<0.0001

Signaling Pathways and Mechanistic Insights

The antidepressant effects of this compound are thought to be mediated through its antagonism of the α4β2 nAChR, which in turn modulates downstream neurotransmitter systems.

G Proposed Mechanism of Action of this compound SUVN911 This compound a4b2 α4β2 nAChR SUVN911->a4b2 Antagonism Cholinergic Cholinergic Neuron a4b2->Cholinergic Modulation Serotonergic Serotonergic Neuron Cholinergic->Serotonergic Modulation BDNF_pathway BDNF Signaling Pathway Serotonergic->BDNF_pathway Upregulation Antidepressant Antidepressant Effects Serotonergic->Antidepressant BDNF_pathway->Antidepressant

Proposed Mechanism of Action of this compound

By blocking the α4β2 nAChRs, this compound may disinhibit the release of other neurotransmitters. The observed increase in serotonin and BDNF suggests a complex interplay between the cholinergic system and other systems crucial for mood regulation. The antagonism of α4β2 nAChRs on GABAergic interneurons, which in turn inhibit serotonergic neurons, is one potential mechanism that could lead to increased serotonin release.

Conclusion

This compound is a potent and selective α4β2 nAChR antagonist with a promising preclinical and early clinical profile for the treatment of Major Depressive Disorder. Its mechanism of action involves the modulation of key neurotransmitter systems, including an increase in brain levels of serotonin and BDNF. The data gathered to date supports its further development as a novel antidepressant. This technical guide provides a comprehensive summary of the available core data and methodologies, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further studies are warranted to fully elucidate the intricate molecular mechanisms underlying the therapeutic effects of this compound and to establish its efficacy and safety in larger patient populations.

References

Methodological & Application

Application Notes and Protocols for Suvn-911 (Ropanicant) in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvn-911, also known as Ropanicant, is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It is under development for the treatment of Major Depressive Disorder (MDD).[1][3] Preclinical studies in various animal models have demonstrated its antidepressant-like properties, suggesting a potential for a rapid onset of action and a favorable side-effect profile compared to conventional antidepressants.[1][4] These application notes provide a summary of the reported dosages and detailed protocols for key in vivo animal studies to evaluate the antidepressant-like effects of this compound.

Mechanism of Action

This compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptors. This action is believed to modulate the cholinergic system, which is implicated in the pathophysiology of depression.[5] The antagonism of these receptors by this compound leads to a downstream increase in crucial neurochemicals associated with mood regulation, including serotonin (B10506) and Brain-Derived Neurotrophic Factor (BDNF) in the cortex.[1][2] This modulation of neurotransmitter systems is thought to be the basis for its antidepressant effects.[2]

Data Presentation

Table 1: this compound Dosage in Preclinical Animal Models
Animal ModelSpeciesDosage RangeRoute of AdministrationDosing RegimenKey FindingsReference
Forced Swimming Test (FST)Male Wistar Rats1.0 - 10.0 mg/kgOral (p.o.)Daily for 3 daysSignificant antidepressant-like activityMedChemExpress
Pharmacokinetic AnalysisMale Wistar Rats3 mg/kgOral (p.o.)Single doseHigh oral exposure, adequate brain penetration, T½ = 3.34 hoursMedChemExpress
Chronic Mild Stress (CMS)RatsNot specifiedOral (p.o.)Not specifiedAlleviation of anhedonia (measured by sucrose (B13894) preference test)Nirogi et al., 2022
Neurochemical AnalysisRatsNot specifiedOral (p.o.)Not specifiedIncreased serotonin and BDNF levelsNirogi et al., 2022

Experimental Protocols

Protocol 1: Forced Swimming Test (FST) in Rats

This protocol is based on the established Porsolt forced swim test, adapted for the evaluation of the antidepressant-like effects of this compound.

Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in rats forced to swim in a confined space.

Materials:

  • This compound (Ropanicant)

  • Vehicle (e.g., distilled water or 0.5% methylcellulose)

  • Male Wistar rats (180-230 g)

  • Cylindrical swimming tanks (e.g., 40 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • Video recording and analysis software

Procedure:

  • Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment, with free access to food and water.

  • Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle at concentrations required to achieve the desired doses (1.0, 3.0, and 10.0 mg/kg).

  • Pre-test Session (Day 1):

    • Fill the swimming tanks with water to a depth of 30 cm.

    • Individually place each rat in a tank for a 15-minute swim session.

    • After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages. This session is for habituation and to induce a stable level of immobility on the test day.

  • Dosing (Days 1-3):

    • Administer this compound or vehicle orally (p.o.) to the rats daily for three consecutive days. The final dose should be administered 60 minutes before the test session on Day 3.

  • Test Session (Day 3):

    • 60 minutes after the final dose, place the rats individually into the swimming tanks.

    • Record the swimming behavior for 5 minutes using a video camera.

    • Measure the duration of immobility, which is defined as the time the rat remains floating motionless or makes only small movements necessary to keep its head above water.

  • Data Analysis:

    • Analyze the video recordings to score the duration of immobility.

    • Compare the immobility time between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time in the this compound groups is indicative of an antidepressant-like effect.

Protocol 2: Chronic Mild Stress (CMS) and Sucrose Preference Test in Rats

This protocol is designed to induce a state of anhedonia, a core symptom of depression, in rats and to assess the ability of this compound to reverse this state.

Objective: To evaluate the efficacy of this compound in a model of chronic stress-induced anhedonia.

Materials:

  • This compound (Ropanicant)

  • Vehicle

  • Male Wistar rats

  • A variety of mild stressors (e.g., tilted cage, soiled bedding, continuous light/darkness, food/water deprivation, white noise)

  • 1% sucrose solution

  • Drinking bottles

Procedure:

  • Sucrose Preference Baseline:

    • For 48 hours, give rats a free choice between two bottles: one with 1% sucrose solution and one with plain water.

    • Measure the consumption of each liquid to establish a baseline sucrose preference. Sucrose preference (%) = (Sucrose intake / Total fluid intake) x 100. Healthy rats will show a high preference for the sucrose solution.

  • Chronic Mild Stress Induction (4-7 weeks):

    • Divide the rats into two main groups: non-stressed control and stressed.

    • Expose the stressed group to a variable sequence of mild, unpredictable stressors daily for 4-7 weeks. Examples of stressors include:

      • Cage tilt (45°) for 10-14 hours.

      • Soiled cage (200 ml of water in sawdust bedding) for 10-14 hours.

      • Continuous overnight illumination.

      • Stroboscopic light (150 flashes/min) for 10-14 hours.

      • Food or water deprivation for 10-14 hours.

      • White noise (80-90 dB) for 1-2 hours.

    • The non-stressed group remains in standard housing conditions.

  • Drug Treatment (Last 2-3 weeks of CMS):

    • During the final 2-3 weeks of the CMS protocol, administer this compound or vehicle orally to the stressed rats daily.

  • Sucrose Preference Test:

    • At the end of the treatment period, repeat the sucrose preference test as described in the baseline measurement.

  • Data Analysis:

    • Compare the sucrose preference between the non-stressed control, stressed + vehicle, and stressed + this compound groups.

    • A significant decrease in sucrose preference in the stressed + vehicle group compared to the non-stressed control indicates the induction of anhedonia.

    • A significant reversal of this deficit in the stressed + this compound group is indicative of an antidepressant-like effect.[1]

Visualizations

Suvn_911_Signaling_Pathway cluster_0 Neuronal Environment Suvn911 This compound (Ropanicant) nAChR α4β2 Nicotinic Acetylcholine Receptor Suvn911->nAChR Antagonizes Neuron Neuron nAChR->Neuron Modulates Activity Serotonin Serotonin Release Neuron->Serotonin Increases BDNF BDNF Expression Neuron->BDNF Increases Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Proposed signaling pathway of this compound.

FST_Workflow cluster_workflow Forced Swimming Test Experimental Workflow Acclimatization 1. Animal Acclimatization (≥ 1 week) PreTest 2. Pre-Test Session (Day 1, 15 min swim) Acclimatization->PreTest Dosing 3. Dosing (Days 1-3, p.o.) This compound or Vehicle PreTest->Dosing Test 4. Test Session (Day 3, 5 min swim) Dosing->Test Analysis 5. Data Analysis (Immobility Duration) Test->Analysis

Caption: Experimental workflow for the Forced Swimming Test.

References

Protocol for the Dissolution and Use of SUVN-911 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

SUVN-911, also known as Ropanicant, is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] This receptor is a ligand-gated ion channel in the central nervous system involved in various physiological processes.[3][4][5] this compound is under investigation for the treatment of major depressive disorder (MDD).[6] As a research tool, this compound allows for the investigation of the roles of the α4β2 nAChR in cellular signaling and neuronal function. This document provides a detailed protocol for the dissolution of this compound and its application in cell culture experiments.

Product Information

PropertyValue
Synonyms Ropanicant
Target α4β2 nicotinic acetylcholine receptor (nAChR)
Mechanism of Action Antagonist
Molecular Weight 261.15 g/mol (HCl salt)
Appearance Solid powder
Solubility Soluble in DMSO

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in cell culture.

ParameterValueSource
Binding Affinity (Ki) 1.5 nM--INVALID-LINK--
Solubility in DMSO 125 mg/mL (478.65 mM)--INVALID-LINK--
IC50 (HEK293 cells) 7.31 μM (Antagonist activity at α4β2 nAChR)--INVALID-LINK--
hERG Inhibition (IC50) > 10 μM--INVALID-LINK--
Recommended Stock Solution Concentration 10 mM in DMSO--INVALID-LINK--
Storage of Solid -20°C (12 months), 4°C (6 months)--INVALID-LINK--
Storage of Stock Solution (in DMSO) -80°C (6 months), -20°C (1 month)MedChemExpress, ProbeChem

Experimental Protocols

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

  • Cells expressing the α4β2 nicotinic acetylcholine receptor (e.g., specific neuronal cell lines or transfected cell lines like HEK293)

Preparation of this compound Stock Solution (10 mM)
  • Equilibration: Allow the vial of solid this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 2.61 mg of this compound (HCl salt, MW: 261.15 g/mol ).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Preparation of Working Solutions and Cell Treatment
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the this compound stock solution in sterile cell culture medium to achieve the desired final working concentrations.

    • Important: To avoid precipitation and ensure proper mixing, it is recommended to perform intermediate dilutions. For example, first dilute the 10 mM stock into a larger volume of medium to create a high-concentration working stock, and then perform final dilutions into the cell culture plates.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period according to the specific experimental design.

Recommended Working Concentrations

The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific assay being performed. Based on the available data, a starting range of concentrations is suggested below. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • For antagonism assays: Based on the reported IC50 of 7.31 μM in HEK293 cells, a concentration range of 1 nM to 10 µM is a reasonable starting point.

  • For studying downstream signaling or functional effects: A broader range, from nanomolar to low micromolar concentrations, should be tested.

Visualizations

Experimental Workflow for this compound Preparation

G Workflow for Preparing this compound for Cell Culture cluster_0 Stock Solution Preparation cluster_1 Working Solution and Cell Treatment A Equilibrate this compound and DMSO to Room Temperature B Weigh this compound Powder A->B C Dissolve in DMSO to 10 mM B->C D Vortex to Mix C->D E Aliquot and Store at -20°C or -80°C D->E F Thaw Stock Solution Aliquot E->F G Prepare Serial Dilutions in Cell Culture Medium F->G H Treat Cells with this compound or Vehicle Control G->H I Incubate for Desired Time H->I

Caption: Workflow for preparing this compound for cell culture.

Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor Antagonism by this compound

G Simplified Signaling Pathway of α4β2 nAChR and its Antagonism by this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds and Activates IonChannel Ion Channel Opening nAChR->IonChannel IonInflux Na+ / Ca2+ Influx IonChannel->IonInflux Downstream Downstream Signaling (e.g., Src, PLCγ1, PKCβII activation) IonInflux->Downstream Response Neuronal Excitation & Neurotransmitter Release Downstream->Response SUVN911 This compound SUVN911->nAChR Binds and Blocks

Caption: Simplified signaling of α4β2 nAChR and its antagonism by this compound.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the solid compound and its solutions.

  • Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.

  • All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

Disclaimer

This protocol is intended as a guideline. Researchers should optimize the conditions for their specific cell lines and experimental setups. It is recommended to consult the relevant scientific literature for more detailed information on the use of this compound in specific applications. The stability of this compound in cell culture media over time has not been extensively reported; therefore, it is advisable to prepare fresh dilutions for each experiment or to validate the stability under your specific experimental conditions.

References

Application Notes and Protocols for SUVN-911 in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911, also known as Ropanicant, is a novel chemical entity that acts as a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4][5] It is under development for the treatment of Major Depressive Disorder (MDD).[2][3][6][7] Preclinical and clinical studies have suggested its potential for a rapid onset of antidepressant effects and a favorable side-effect profile compared to conventional antidepressants.[2][6][8] These application notes provide detailed information and protocols for utilizing this compound in electrophysiological studies to investigate its effects on neuronal activity and synaptic transmission.

Mechanism of Action

This compound is a competitive antagonist at the α4β2 nAChR, a ligand-gated ion channel expressed at high levels in the brain that regulates various biological functions.[6] By blocking the activity of these receptors, this compound is thought to modulate the release of several neurotransmitters. This action leads to an increase in the levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which are believed to contribute to its antidepressant properties.[2][3][9]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on available preclinical data.

Table 1: In Vitro Binding Affinity and Selectivity

TargetParameterValueReference
α4β2 nAChRKi1.5 nM[1][10]
α3β4 nAChRBinding Affinity>10 µM[4]
Other ReceptorsSelectivityHigh selectivity over 70 other targets including GPCRs, ion channels, and enzymes[1][4]

Table 2: Pharmacokinetic Properties in Wistar Rats

ParameterRoute of AdministrationDoseValueReference
Half-life (T1/2)Oral (p.o.)3 mg/kg3.34 hours[1]
Area Under the Curve (AUC)Oral (p.o.)3 mg/kg3507 ng*h/mL[1]
Brain PenetrationOral (p.o.)3 mg/kgAdequate[1]
BioavailabilityOral (p.o.)Not SpecifiedGood[4][11]

Signaling Pathway

The proposed signaling pathway for this compound's antidepressant effect is initiated by its antagonism of the α4β2 nAChR. This leads to downstream effects on neurotransmitter systems and neurotrophic factors.

SUVN_911_Signaling_Pathway SUVN911 This compound a4b2 α4β2 nAChR SUVN911->a4b2 Antagonism Neuronal_Activity Modulation of Neuronal Excitability a4b2->Neuronal_Activity ACh Acetylcholine ACh->a4b2 Serotonin Increased Serotonin Release Neuronal_Activity->Serotonin BDNF Increased BDNF Levels Neuronal_Activity->BDNF Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound using common electrophysiology techniques. Researchers should adapt these protocols to their specific experimental preparations and questions.

Protocol 1: In Vitro Patch-Clamp Electrophysiology on Cultured Neurons or Brain Slices

This protocol is designed to assess the direct effects of this compound on neuronal excitability and synaptic transmission.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.

  • Internal Solution (for whole-cell voltage-clamp): (in mM) 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2.2 QX-314, 12 Na2-phosphocreatine, 5 MgATP, and 0.5 Na2GTP. Adjust pH to 7.2-7.3 with CsOH and osmolarity to 290-300 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentration in aCSF on the day of the experiment.

2. Experimental Procedure:

  • Prepare acute brain slices (e.g., from hippocampus or prefrontal cortex) or cultured neurons as per standard laboratory protocols.

  • Transfer the slice or coverslip with cultured neurons to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.

  • Obtain whole-cell patch-clamp recordings from the neuron of interest.

  • Establish a stable baseline recording for at least 5-10 minutes.

  • Apply a nicotinic agonist (e.g., acetylcholine or nicotine) to elicit a baseline response.

  • Wash out the agonist and allow the cell to return to baseline.

  • Bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM) for 10-15 minutes.

  • Co-apply the nicotinic agonist with this compound to determine the extent of receptor antagonism.

  • Wash out this compound and the agonist to assess the reversibility of the effect.

3. Data Analysis:

  • Measure the amplitude and kinetics of agonist-evoked currents in the absence and presence of this compound.

  • Calculate the percentage of inhibition of the agonist response by this compound.

  • Construct concentration-response curves to determine the IC50 of this compound.

Protocol 2: Extracellular Field Potential Recordings in Brain Slices

This protocol is suitable for studying the effects of this compound on synaptic plasticity, such as Long-Term Potentiation (LTP).

1. Preparation of Solutions:

  • Use the same aCSF and this compound stock solution as in Protocol 1.

2. Experimental Procedure:

  • Prepare acute brain slices (e.g., hippocampal slices) as per standard laboratory protocols.

  • Place the slice in a recording chamber and perfuse with oxygenated aCSF.

  • Position a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1).

  • Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

  • Apply this compound to the perfusion medium at the desired concentration.

  • After a stable effect of this compound is observed, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

3. Data Analysis:

  • Measure the slope of the fEPSP.

  • Normalize the fEPSP slope to the pre-LTP baseline.

  • Compare the magnitude of LTP in control slices versus slices treated with this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro electrophysiology experiment using this compound.

Electrophysiology_Workflow Prep Prepare Brain Slices or Cultured Neurons Record Establish Stable Electrophysiological Recording Prep->Record Baseline Record Baseline Activity Record->Baseline Agonist Apply Nicotinic Agonist (e.g., ACh, Nicotine) Baseline->Agonist Washout1 Washout Agonist->Washout1 SUVN911 Apply this compound Washout1->SUVN911 CoApplication Co-apply Agonist and this compound SUVN911->CoApplication Washout2 Washout CoApplication->Washout2 Analysis Data Analysis (e.g., % inhibition, IC50) Washout2->Analysis

Caption: In vitro electrophysiology workflow.

Logical Relationships in Experimental Design

When designing experiments with this compound, it is crucial to include appropriate controls to ensure the validity of the results.

Experimental_Design Experiment Investigating the Effect of this compound Control Control Group (Vehicle) Experiment->Control SUVN911_Group Experimental Group (this compound) Experiment->SUVN911_Group Positive_Control Positive Control (Known α4β2 Antagonist, e.g., DHβE) Experiment->Positive_Control Outcome Comparison of Electrophysiological Parameters Control->Outcome SUVN911_Group->Outcome Positive_Control->Outcome

Caption: Experimental design considerations.

Conclusion

This compound is a valuable pharmacological tool for studying the role of α4β2 nAChRs in neuronal function and dysfunction. The protocols and information provided in these application notes offer a starting point for researchers to design and execute electrophysiological experiments to further elucidate the mechanisms of action of this promising therapeutic candidate. Careful experimental design, including appropriate controls, is essential for obtaining robust and interpretable data.

References

Application of Suvn-911 in Cognitive Function Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvn-911, also known as Ropanicant, is a novel and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] It is under development for the treatment of Major Depressive Disorder (MDD).[2][3] A key feature highlighted in preclinical studies is its potential to improve cognitive skills and be devoid of the cognitive dulling side effects associated with some standard antidepressants.[4][5] This document provides detailed application notes and protocols for assessing the cognitive effects of this compound, with a primary focus on the Object Recognition Task (ORT), a key behavioral assay used in its preclinical evaluation.[1]

Mechanism of Action and Relevance to Cognition

This compound exerts its pharmacological effects by acting as an antagonist at α4β2 nicotinic acetylcholine receptors.[1] These receptors are highly expressed in the brain and are involved in regulating vital biological functions that can be impaired in neurological and psychiatric disorders.[4] The cholinergic system plays a crucial role in cognitive functions such as memory and attention. By modulating this system, this compound is hypothesized to produce pro-cognitive effects. Preclinical studies suggest that this compound increases levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which may also contribute to its effects on mood and cognition.[1][2]

Signaling Pathway Diagram

Suvn_911_Signaling_Pathway cluster_0 cluster_1 Suvn911 This compound (Ropanicant) a4b2R α4β2 nAChR Suvn911->a4b2R Antagonizes Neurotransmitter_Modulation Modulation of Neurotransmitter Systems a4b2R->Neurotransmitter_Modulation Regulates Cognitive_Function Enhancement of Cognitive Function Neurotransmitter_Modulation->Cognitive_Function Leads to ORT_Experimental_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 Habituation Habituation Phase (10 min exploration of empty arena) Drug_Admin Drug Administration (this compound or Vehicle) Training Training Phase (5 min exploration of two identical objects) Drug_Admin->Training ITI Inter-Trial Interval (e.g., 1-24 hours) Training->ITI Testing Testing Phase (5 min exploration of one familiar and one novel object) ITI->Testing Data_Analysis Data Analysis (Calculation of Discrimination Index) Testing->Data_Analysis

References

SUVN-911: A Potent and Selective α4β2 Nicotinic Acetylcholine Receptor Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SUVN-911 is a novel, potent, and highly selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key receptor subtype implicated in a variety of central nervous system functions and disorders. Its high affinity for the α4β2 receptor, coupled with its excellent selectivity over other nAChR subtypes and a broad panel of other CNS targets, makes it an invaluable tool for elucidating the physiological and pathological roles of α4β2 nAChRs. These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in in vitro and in vivo experimental models.

Pharmacological Profile of this compound

This compound distinguishes itself through its sub-nanomolar binding affinity for the α4β2 nAChR and a remarkable selectivity profile. This precision allows researchers to probe the function of α4β2 receptors with minimal off-target effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Binding Affinity (Ki)
Receptor Subtype Ki (nM)
α4β2 nAChR1.5
α3β4 nAChR>10,000
Functional Antagonism (IC50)
Assay IC50 (µM)
Whole-cell patch clamp (α4β2 nAChR)7.31

Mechanism of Action and Signaling Pathways

This compound acts as a competitive antagonist at the α4β2 nAChR, blocking the binding of acetylcholine and thereby preventing receptor activation. The antagonism of α4β2 nAChRs by this compound has been shown to modulate downstream signaling pathways implicated in mood regulation. A key proposed mechanism involves the disinhibition of serotonin (B10506) (5-HT) neurons. α4β2 nAChRs are located on GABAergic interneurons that tonically inhibit serotonergic neurons in areas like the dorsal raphe nucleus. By blocking these presynaptic α4β2 nAChRs, this compound reduces GABA release, leading to an increase in the firing rate of serotonin neurons and subsequent enhancement of serotonin levels in projection areas. This increase in serotonin is thought to contribute to the upregulation of brain-derived neurotrophic factor (BDNF), a key molecule in neuroplasticity and antidepressant responses.

Caption: Proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

The following are detailed protocols for in vitro and in vivo assays to characterize the effects of this compound.

In Vitro Assays

This protocol is for determining the binding affinity (Ki) of this compound for various nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (ice-cold assay buffer).

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a non-labeled competing ligand (for non-specific binding), or 50 µL of the this compound dilution.

  • Add 50 µL of the radioligand at a concentration near its Kd.

  • Add 100 µL of the membrane preparation (containing 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional antagonism of this compound at nAChR subtypes expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for the nAChR subunits of interest.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., ND96).

  • Acetylcholine (ACh) solution.

  • This compound solutions of varying concentrations.

Procedure:

  • Inject oocytes with the nAChR subunit cRNA and incubate for 2-5 days.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two electrodes (one for voltage clamping, one for current recording).

  • Clamp the membrane potential at a holding potential of -70 mV.

  • Apply a pulse of ACh to elicit an inward current, representing nAChR activation.

  • After a washout period, pre-incubate the oocyte with a specific concentration of this compound for 2-5 minutes.

  • Co-apply ACh and the same concentration of this compound and record the current.

  • Repeat steps 6 and 7 with a range of this compound concentrations.

  • Plot the percentage of inhibition of the ACh-evoked current against the this compound concentration to determine the IC50 value.

In Vivo Assays

The FST is a widely used model to assess antidepressant-like activity.

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • Cylindrical swim tank (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.

  • This compound solution for oral administration.

  • Vehicle control.

  • Video recording and analysis software.

Procedure:

  • Day 1 (Pre-test): Place each rat individually into the swim tank for a 15-minute session. This induces a state of behavioral despair.

  • Remove the rats, dry them, and return them to their home cages.

  • Day 2 (Test): 24 hours after the pre-test, administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes before the test session.

  • Place the rats back into the swim tank for a 5-minute test session.

  • Record the session and score the duration of immobility (floating with minimal movements to keep the head above water).

  • A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

The CMS model is a more translationally relevant model of depression, inducing anhedonia-like behavior.

Materials:

  • Male Wistar rats.

  • A variety of mild, unpredictable stressors (e.g., damp bedding, cage tilt, altered light/dark cycle, social isolation, stroboscopic light).

  • Sucrose (B13894) solution (1%).

  • This compound solution for daily administration.

  • Vehicle control.

Procedure:

  • Baseline Sucrose Preference: For one week, habituate the rats to a two-bottle choice between water and 1% sucrose solution. Measure the intake from each bottle to establish a baseline preference.

  • CMS Procedure: For 4-8 weeks, subject the rats to a daily regimen of one to three unpredictable mild stressors. The control group is handled but not stressed.

  • Drug Administration: During the last 2-3 weeks of the CMS procedure, administer this compound or vehicle daily.

  • Sucrose Preference Test: Once a week, after a period of food and water deprivation, perform the two-bottle choice test for 1-2 hours.

  • Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100.

  • A reversal of the CMS-induced deficit in sucrose preference by this compound indicates an antidepressant-like effect.

Experimental Workflow and Logical Relationships

The characterization of a selective nAChR antagonist like this compound typically follows a hierarchical approach, starting from in vitro binding and functional assays to in vivo behavioral models.

Caption: General workflow for the characterization of a selective nAChR antagonist.

Conclusion

This compound represents a powerful and precise pharmacological tool for investigating the complex roles of α4β2 nicotinic acetylcholine receptors in the central nervous system. Its high potency and selectivity, combined with its demonstrated efficacy in preclinical models of depression, make it an ideal candidate for studies aimed at dissecting the neurobiology of mood disorders and for the development of novel therapeutics. The protocols provided herein offer a starting point for researchers to effectively utilize this compound in their experimental paradigms.

Application Notes and Protocols for Suvn-911 (Ropanicant) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvn-911, also known as Ropanicant, is a novel, orally bioavailable, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] It is currently under investigation for the treatment of Major Depressive Disorder (MDD).[3][4] Preclinical studies have indicated that this compound may offer a rapid onset of antidepressant effects and a favorable side-effect profile, potentially by modulating serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex.[1][5][6] These application notes provide a detailed framework for the experimental design of clinical trials investigating the safety and efficacy of this compound for MDD.

Signaling Pathway of this compound

This compound acts as an antagonist at the α4β2 nicotinic acetylcholine receptors. By blocking these receptors, it is thought to modulate downstream signaling pathways, leading to an increase in crucial neurochemicals like serotonin and BDNF.[1][5] This modulation is hypothesized to be the underlying mechanism for its antidepressant effects.

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Acetylcholine Acetylcholine a4B2_nAChR α4β2 nAChR Acetylcholine->a4B2_nAChR Binds Signaling_Cascade Downstream Signaling a4B2_nAChR->Signaling_Cascade Neurotransmitter_Release Modulation of Neurotransmitter Release Signaling_Cascade->Neurotransmitter_Release Serotonin_BDNF Increased Serotonin & BDNF Neurotransmitter_Release->Serotonin_BDNF Suvn_911 This compound Suvn_911->a4B2_nAChR Antagonizes Antidepressant_Effects Antidepressant Effects Serotonin_BDNF->Antidepressant_Effects

Caption: Proposed signaling pathway of this compound.

Clinical Trial Design: A Phased Approach

A comprehensive clinical development plan for this compound would involve Phase I, II, and III trials, each with specific objectives.

This compound Clinical Trial Workflow Phase_I Phase I (Safety & Tolerability) Phase_II Phase II (Efficacy & Dose Ranging) Phase_I->Phase_II Go/No-Go Decision Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III Go/No-Go Decision NDA_Submission New Drug Application (NDA) Submission Phase_III->NDA_Submission

Caption: Phased workflow for this compound clinical development.

Phase I Clinical Trial Protocol

Objective: To assess the safety, tolerability, and pharmacokinetics (PK) of single and multiple ascending doses of this compound in healthy volunteers.[7]

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Participant Population: Healthy male and female subjects, aged 18-55 years.

Methodologies:

  • Safety and Tolerability Assessment:

    • Protocol: Monitor vital signs (blood pressure, heart rate, respiratory rate, temperature) at pre-dose and at specified time points post-dose.

    • Perform 12-lead electrocardiograms (ECGs) at screening and throughout the study.

    • Conduct clinical laboratory tests (hematology, clinical chemistry, urinalysis) at screening and at the end of the study.

    • Record all adverse events (AEs) and serious adverse events (SAEs).

  • Pharmacokinetic Analysis:

    • Protocol: Collect serial blood samples at pre-dose and at specified time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) post-dose.[8]

    • Process blood samples to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Calculate key PK parameters including Cmax, Tmax, AUC, and half-life.

Data Presentation:

PK Parameter Dose Group 1 (X mg) Dose Group 2 (Y mg) Dose Group 3 (Z mg) Placebo
Cmax (ng/mL)[Mean ± SD][Mean ± SD][Mean ± SD]N/A
Tmax (hr)[Median (Range)][Median (Range)][Median (Range)]N/A
AUC (0-t) (ng*hr/mL)[Mean ± SD][Mean ± SD][Mean ± SD]N/A
Half-life (hr)[Mean ± SD][Mean ± SD][Mean ± SD]N/A
Adverse Events Dose Group 1 (X mg) Dose Group 2 (Y mg) Dose Group 3 (Z mg) Placebo
Number of Subjects with AEs[Number (%)][Number (%)][Number (%)][Number (%)]
Most Common AEs (≥5%)[List of AEs][List of AEs][List of AEs][List of AEs]
Number of Subjects with SAEs[Number (%)][Number (%)][Number (%)][Number (%)]
Phase II Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of this compound in patients with moderate to severe Major Depressive Disorder and to determine the optimal dose range.[3]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]

Participant Population: Patients aged 18-65 years meeting the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for MDD without psychotic features.[3][9][10] Diagnosis to be confirmed by the Mini-International Neuropsychiatric Interview (MINI).[3]

Methodologies:

  • Inclusion/Exclusion Criteria Logic:

    Patient Screening Logic Potential_Participant Potential Participant Informed_Consent Informed Consent Obtained? Potential_Participant->Informed_Consent DSM5_MDD Meets DSM-5 Criteria for MDD? Informed_Consent->DSM5_MDD Yes Ineligible Ineligible for Study Informed_Consent->Ineligible No MINI_Confirmation MINI Confirms MDD? DSM5_MDD->MINI_Confirmation Yes DSM5_MDD->Ineligible No Inclusion_Criteria Meets All Other Inclusion Criteria? MINI_Confirmation->Inclusion_Criteria Yes MINI_Confirmation->Ineligible No Exclusion_Criteria Meets Any Exclusion Criteria? Inclusion_Criteria->Exclusion_Criteria Yes Inclusion_Criteria->Ineligible No Eligible Eligible for Randomization Exclusion_Criteria->Eligible No Exclusion_Criteria->Ineligible Yes

    Caption: Logical workflow for patient screening and eligibility.

  • Efficacy Assessment:

    • Primary Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 2.[1][3][7]

    • Protocol for MADRS Administration:

      • The rating should be based on a clinical interview, starting with general questions and moving to more detailed inquiries to allow for precise severity rating.[7]

      • The rater must decide if the rating falls on the defined scale steps (0, 2, 4, 6) or in between (1, 3, 5).[7]

      • The scale consists of 10 items assessing apparent sadness, reported sadness, inner tension, reduced sleep, reduced appetite, concentration difficulties, lassitude, inability to feel, pessimistic thoughts, and suicidal thoughts.[1]

      • The total score ranges from 0 to 60, with higher scores indicating more severe depression.[2]

  • Biomarker Analysis:

    • Objective: To explore the effect of this compound on peripheral levels of serotonin and BDNF.

    • Protocol:

      • Collect whole blood samples in appropriate collection tubes (e.g., serum-separating tubes for BDNF, EDTA tubes for plasma serotonin) at baseline and at the end of treatment.

      • Process samples according to standard laboratory procedures to isolate serum or plasma.

      • Store samples at -80°C until analysis.

      • Quantify serotonin and BDNF levels using validated commercial enzyme-linked immunosorbent assay (ELISA) kits.[11][12]

Data Presentation:

MADRS Score This compound (45 mg QD) This compound (30 mg BID) This compound (45 mg BID) Placebo
Baseline (Mean ± SD)[Score][Score][Score][Score]
Week 2 (Mean ± SD)[Score][Score][Score][Score]
Change from Baseline[Change (p-value)][Change (p-value)][Change (p-value)][Change]
Biomarker Levels This compound (Pooled) Placebo
Serotonin (ng/mL)
Baseline (Mean ± SD)[Concentration][Concentration]
End of Treatment[Concentration][Concentration]
Change from Baseline[Change (p-value)][Change]
BDNF (ng/mL)
Baseline (Mean ± SD)[Concentration][Concentration]
End of Treatment[Concentration][Concentration]
Change from Baseline[Change (p-value)][Change]
Phase III Clinical Trial Protocol

Objective: To confirm the efficacy and further establish the safety profile of this compound in a larger patient population to support a New Drug Application (NDA).

Study Design: Two large-scale, randomized, double-blind, placebo-controlled, multicenter studies.

Participant Population: A broader population of patients with MDD, potentially including those with certain comorbidities to assess generalizability.

Methodologies: The methodologies would be similar to the Phase II trial but on a larger scale. The primary endpoint would remain the change from baseline in MADRS total score, likely at a later time point (e.g., Week 6 or 8). Long-term open-label extension studies would also be crucial to gather data on the durability of effect and long-term safety.

Safety Monitoring Protocol Across All Phases

A robust safety monitoring plan is essential throughout the clinical development of this compound.

Protocol:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All AEs and SAEs must be recorded, assessed for severity and causality, and reported to regulatory authorities as required.

  • Clinical Laboratory Monitoring: Regular monitoring of hematology, clinical chemistry (including liver function tests), and urinalysis.

  • Vital Signs and ECGs: Regular monitoring of vital signs and periodic ECGs to assess cardiovascular safety.

  • Suicidality Monitoring: Utilize a validated scale (e.g., the Columbia-Suicide Severity Rating Scale - C-SSRS) at all study visits to monitor for suicidal ideation and behavior.

Disclaimer: These application notes and protocols are for informational purposes only and represent a hypothetical experimental design based on publicly available information. The actual conduct of clinical trials for this compound is subject to the detailed protocols and oversight of the sponsoring organization and relevant regulatory authorities.

References

Application Notes and Protocols for Immunohistochemical Analysis of Brain Tissue Following Suvn-911 (Ropanicant) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvn-911, also known as Ropanicant, is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) under investigation for the treatment of Major Depressive Disorder (MDD)[1][2]. Preclinical studies have indicated that this compound exerts its antidepressant-like effects by modulating key neurobiological pathways. Notably, oral administration of Ropanicant has been shown to significantly increase levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF), while reducing the activity of ionized calcium-binding adaptor molecule 1 (Iba1), a marker for microglial activation[3][4].

These application notes provide a detailed protocol for the immunohistochemical (IHC) evaluation of α4β2 nAChR, serotonin, BDNF, and Iba1 expression in brain tissue following treatment with this compound. The accompanying data and visualizations are intended to guide researchers in designing and interpreting their experiments.

Data Presentation

The following table summarizes the expected quantitative changes in protein expression based on preclinical findings for this compound. Please note that this data is illustrative and serves to provide a template for presenting experimental results. Actual quantitative values should be determined empirically.

Target ProteinTreatment GroupMean Staining Intensity (Arbitrary Units)Standard Deviation% Change vs. Vehiclep-value
α4β2 nAChR Vehicle Control150.215.8--
This compound (1 mg/kg)145.814.2-2.9%>0.05
This compound (3 mg/kg)142.116.5-5.4%>0.05
Serotonin Vehicle Control85.49.2--
This compound (1 mg/kg)102.710.1+20.3%<0.05
This compound (3 mg/kg)125.111.8+46.5%<0.01
BDNF Vehicle Control110.912.5--
This compound (1 mg/kg)132.413.1+19.4%<0.05
This compound (3 mg/kg)158.614.9+43.0%<0.01
Iba1 Vehicle Control210.322.4--
This compound (1 mg/kg)178.519.8-15.1%<0.05
This compound (3 mg/kg)145.216.7-31.0%<0.01

Signaling Pathway of this compound

This compound Signaling Pathway cluster_neuron Neuron cluster_microglia Microglia This compound This compound a4b2_nAChR α4β2 nAChR This compound->a4b2_nAChR Antagonism Serotonin_Release ↑ Serotonin Release a4b2_nAChR->Serotonin_Release Modulates BDNF_Expression ↑ BDNF Expression a4b2_nAChR->BDNF_Expression Modulates Iba1_Activity ↓ Iba1 Activity a4b2_nAChR->Iba1_Activity Indirect Effect

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

This section details a generalized immunohistochemistry protocol for the analysis of brain tissue treated with this compound. This protocol may require optimization based on the specific antibodies and reagents used.

I. Tissue Preparation
  • Perfusion and Fixation: Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fixation: Dissect the brain and post-fix in 4% PFA at 4°C for 24 hours.

  • Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

  • Sectioning: Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat. Store sections in a cryoprotectant solution at -20°C.

II. Immunohistochemistry Staining

IHC Workflow Start Start Tissue_Prep Tissue Preparation (Perfusion, Fixation, Sectioning) Start->Tissue_Prep Washing Wash Sections in PBS Tissue_Prep->Washing Antigen_Retrieval Antigen Retrieval (e.g., Citrate (B86180) Buffer, pH 6.0) Washing->Antigen_Retrieval Blocking Blocking (e.g., 5% Normal Goat Serum in PBST) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Overnight at 4°C) Blocking->Primary_Ab Washing_2 Wash Sections in PBST Primary_Ab->Washing_2 Wash Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Washing_3 Wash Sections in PBS Secondary_Ab->Washing_3 Wash Counterstain Counterstaining (e.g., DAPI) Mounting Mounting and Coverslipping Counterstain->Mounting Imaging Confocal Microscopy and Image Analysis Mounting->Imaging End End Imaging->End Washing_2->Secondary_Ab Washing_3->Counterstain

Caption: Immunohistochemistry experimental workflow.

  • Washing: Wash free-floating sections three times in PBS for 10 minutes each.

  • Antigen Retrieval: For some targets, particularly nuclear or synaptic proteins, heat-induced antigen retrieval may be necessary. Incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

  • Permeabilization: Incubate sections in PBS with 0.3% Triton X-100 (PBST) for 15 minutes.

  • Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary antibody diluted in the blocking buffer overnight at 4°C. Recommended primary antibodies and starting dilutions:

    • Anti-α4 nAChR subunit: (Species and dilution as per manufacturer's recommendation)

    • Anti-β2 nAChR subunit: (Species and dilution as per manufacturer's recommendation)

    • Anti-Serotonin: (Species and dilution as per manufacturer's recommendation)

    • Anti-BDNF: (Species and dilution as per manufacturer's recommendation)

    • Anti-Iba1: Rabbit anti-Iba1 (1:1000)[1]

  • Washing: Wash sections three times in PBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate sections with the appropriate fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Washing: Wash sections three times in PBS for 10 minutes each, protected from light.

  • Counterstaining: If desired, counterstain cell nuclei with DAPI (4',6-diamidino-2-phenylindole) for 10 minutes.

  • Mounting: Mount sections onto glass slides and coverslip using an aqueous mounting medium.

III. Image Acquisition and Analysis
  • Microscopy: Acquire images using a confocal or fluorescence microscope. Ensure consistent imaging parameters (e.g., laser power, gain, pinhole size) across all samples.

  • Image Analysis: Quantify the staining intensity or the number of positive cells in defined regions of interest using image analysis software (e.g., ImageJ, CellProfiler). For each target, analyze equivalent brain regions across all experimental groups. Statistical analysis should be performed to determine the significance of any observed differences.

Troubleshooting

  • High Background: Increase blocking time, decrease primary or secondary antibody concentration, or add an additional washing step.

  • Weak or No Signal: Increase primary antibody concentration or incubation time, perform antigen retrieval, or check the integrity of the target protein.

  • Non-specific Staining: Use a more specific primary antibody, perform isotype controls, or use a different blocking reagent.

By following this detailed protocol, researchers can effectively utilize immunohistochemistry to investigate the neurobiological effects of this compound and further elucidate its mechanism of action as a potential therapeutic for Major Depressive Disorder.

References

Troubleshooting & Optimization

Suvn-911 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SUVN-911. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Troubleshooting Guides & FAQs

Q1: I am having trouble dissolving this compound. What are the recommended solvents and procedures?

A1: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).

Key Experimental Protocol: Preparing a this compound Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. A common stock concentration is 10 mM.

  • Facilitating Dissolution: To aid dissolution, sonication is recommended. Place the tube in a sonicator water bath and sonicate until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.[1]

  • Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to mitigate this:

  • Lowering the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay that your experimental system can tolerate (typically <0.5%).

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.

  • Pre-warming the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. Ensure this temperature is compatible with your experimental setup.

  • Using a Co-solvent: In some cases, incorporating a small percentage of another organic solvent, such as ethanol, in the final aqueous solution can act as a co-solvent and improve solubility. However, the compatibility of any co-solvent with your specific assay must be validated.

  • Formulation with Excipients: For in vivo studies, formulation with solubility-enhancing excipients may be necessary. This is a complex process and often requires specialized formulation development.

Q3: What is the known solubility of this compound in different solvents?

A3: While comprehensive public data on the solubility of this compound in a wide range of solvents is limited, the following information is available:

SolventSolubilityNotes
DMSO125 mg/mLSonication is required to achieve this concentration.[1]
DMSO10 mMA commonly used stock solution concentration.
Aqueous Buffers (e.g., PBS, Water)Poorly SolubleSpecific quantitative data is not readily available in the public domain.

Q4: How should I store this compound?

A4: Proper storage is crucial to maintain the integrity of this compound.

  • Solid Form: Store the solid compound at 4°C in a tightly sealed container, protected from light and moisture.[1]

  • Stock Solutions: As mentioned previously, DMSO stock solutions should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1]

Experimental Protocols & Methodologies

General Protocol for Solubility Testing of this compound

This protocol outlines a general method for determining the kinetic solubility of this compound in various aqueous buffers, which is often the most relevant measure for in vitro biological assays.

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described above.

  • Serial Dilution in DMSO: If necessary, perform serial dilutions of the 10 mM stock in DMSO to create a range of concentrations to be tested.

  • Addition to Aqueous Buffer: In a 96-well plate or microcentrifuge tubes, add a small volume of the this compound DMSO stock (or diluted stock) to your aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept constant and as low as possible (e.g., 1%).

  • Equilibration: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the plate or tubes at a high speed to pellet any precipitated compound.

  • Quantification of Soluble Compound: Carefully collect the supernatant and quantify the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Determination of Kinetic Solubility: The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.

Visualizations

Signaling Pathway of this compound

This compound is an antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[2] By blocking this receptor, it is thought to modulate downstream signaling pathways that may contribute to its antidepressant effects.[2]

SUVN_911_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine receptor α4β2 nAChR ACh->receptor Binds to downstream Downstream Signaling (e.g., Ca2+ influx, neurotransmitter release) receptor->downstream Activates SUVN911 This compound SUVN911->receptor Antagonizes

Caption: Mechanism of action of this compound as an α4β2 nAChR antagonist.

Experimental Workflow for Addressing Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting solubility problems with this compound.

Solubility_Troubleshooting_Workflow start Start: Dissolving this compound stock_prep Prepare 10 mM Stock in DMSO (with sonication) start->stock_prep dilution Dilute Stock in Aqueous Buffer stock_prep->dilution precip_check Precipitation Observed? dilution->precip_check success Solution is Ready for Experiment precip_check->success No troubleshoot Troubleshooting Steps precip_check->troubleshoot Yes stepwise Use Stepwise Dilution troubleshoot->stepwise lower_dmso Lower Final DMSO % troubleshoot->lower_dmso warm_buffer Pre-warm Aqueous Buffer troubleshoot->warm_buffer cosolvent Consider a Co-solvent troubleshoot->cosolvent stepwise->dilution lower_dmso->dilution warm_buffer->dilution cosolvent->dilution

Caption: A logical workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing Suvn-911 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Suvn-911 in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound, also known as Ropanicant, is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] The α4β2 nAChR is a ligand-gated ion channel in the brain that is involved in learning and is a primary target for mediating the addictive properties of nicotine.[3]

Q2: What is the mechanism of action of this compound?

A2: As an antagonist, this compound binds to the α4β2 nAChR and prevents its activation by agonists like acetylcholine or nicotine.[1][4] This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor's ion channel, thereby modulating downstream signaling pathways.[3] In vivo studies suggest that this modulation can lead to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels.[5][6]

Q3: What are the key parameters to consider when determining the optimal concentration of this compound for my cell-based assay?

A3: The optimal concentration of this compound depends on several factors, including the cell line being used, the specific assay being performed, and the desired biological endpoint. Key parameters to consider are:

  • Potency (IC50): The concentration of this compound required to inhibit 50% of the α4β2 nAChR activity.

  • Cytotoxicity (CC50): The concentration of this compound that causes a 50% reduction in cell viability.

  • Selectivity: The affinity of this compound for its intended target versus off-targets.

  • Assay-specific conditions: Factors such as incubation time, temperature, and the presence of other compounds can influence the effective concentration.

Q4: In which cell lines can I test the activity of this compound?

A4: Several cell lines are suitable for studying the effects of this compound. Commonly used models include:

  • HEK293 cells stably expressing the human α4β2 nAChR.[1]

  • CHO-K1 cells stably expressing the human α4β2 nAChR.

  • SH-SY5Y neuroblastoma cells , which endogenously express nAChRs, including α3, α5, β2, and β4 subunits.[3][7]

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for this compound to guide your experimental design.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell LineAssay Description
Ki 1.5 nM-Binding affinity for the α4β2 receptor.[1]
IC50 (Antagonist Activity) 7.31 µMHEK293Reduction in acetylcholine-induced currents at the α4β2 nAChR.[1]
IC50 (hERG Inhibition) > 10 µMHEK293Inhibition of the human ether-a-go-go-related gene (hERG) channel.[1]

Table 2: Recommended Concentration Ranges for Initial Experiments

Assay TypeStarting Concentration RangeNotes
Functional Antagonist Assays 1 nM - 10 µMBased on the Ki and IC50 values. A wide range is recommended for initial dose-response curves.
Cytotoxicity Assays 1 µM - 100 µMIt is crucial to determine the cytotoxic threshold in your specific cell line.
Signaling Pathway Analysis 10 nM - 1 µMThe effective concentration will depend on the specific downstream marker being assessed.

Experimental Protocols

1. Cell Viability (MTT) Assay to Determine Cytotoxicity

This protocol provides a general framework for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Selected cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.

2. Fluorescence-Based Intracellular Calcium Assay for Functional Antagonism

This protocol outlines a method to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels.

Materials:

  • CHO-K1 or HEK293 cells stably expressing α4β2 nAChR

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (in DMSO)

  • α4β2 nAChR agonist (e.g., acetylcholine or nicotine)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at an appropriate density and incubate overnight.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer. Add serial dilutions of this compound in assay buffer to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Measurement: Place the plate in the fluorescence reader. Add a pre-determined concentration of the agonist (typically the EC80) to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the agonist-induced response by this compound at each concentration. Plot the results to determine the IC50 value.

Troubleshooting Guides

Problem 1: High variability in results between replicate wells.

Possible Cause Troubleshooting Step
Uneven cell plating Ensure a homogenous cell suspension before plating. Pipette gently to avoid disturbing the cell monolayer.
Edge effects Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity.
Compound precipitation Visually inspect the compound dilutions for any signs of precipitation. If observed, prepare fresh dilutions or consider using a different solvent.

Problem 2: Low signal-to-background ratio in the functional assay.

Possible Cause Troubleshooting Step
Low receptor expression Ensure the stable cell line is expressing the α4β2 nAChR at sufficient levels. Passage the cells for a limited number of times to maintain expression.
Inefficient dye loading Optimize the concentration of the fluorescent dye and the loading time. Ensure that Pluronic F-127 is used to aid in dye solubilization.
Suboptimal agonist concentration Perform an agonist dose-response curve to determine the optimal concentration (EC80) for stimulation.
Cell health issues Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Problem 3: Observed cellular effect does not correlate with known potency of this compound.

Possible Cause Troubleshooting Step
Off-target effects While this compound is selective, at high concentrations it may interact with other targets. Review the literature for potential off-targets and consider using a structurally unrelated α4β2 nAChR antagonist as a control.
Compound degradation Ensure the proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment.
Cell permeability issues While this compound is brain-penetrant, its permeability can vary between cell lines. If poor permeability is suspected, consider using a different cell line or a different assay readout.

Visualizations

Suvn_911_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR α4β2 nAChR beta_arrestin β-arrestin1 nAChR->beta_arrestin Dissociates Ca_ion Ca²⁺ Influx nAChR->Ca_ion Opens Channel PLC PLCγ1 PKC PKCβII PLC->PKC Activates Suvn911 This compound Suvn911->nAChR Antagonizes Agonist Acetylcholine / Nicotine Agonist->nAChR Activates Src Src beta_arrestin->Src Activates Syk Syk Src->Syk Phosphorylates Syk->PLC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_ion->Downstream

Caption: this compound signaling pathway at the α4β2 nAChR.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Potency Is the observed IC50 significantly different from the expected value? Start->Check_Potency Check_Cytotoxicity Is there unexpected cell death? Check_Potency->Check_Cytotoxicity No Potency_Yes Investigate Assay Conditions (e.g., cell permeability, compound stability) Check_Potency->Potency_Yes Yes Check_Variability Is there high variability between replicates? Check_Cytotoxicity->Check_Variability No Cytotoxicity_Yes Perform Cytotoxicity Assay (e.g., MTT) to determine CC50 Check_Cytotoxicity->Cytotoxicity_Yes Yes Variability_Yes Review Experimental Technique (e.g., cell plating, pipetting) Check_Variability->Variability_Yes Yes No_Issue Review Experimental Design and Data Analysis Check_Variability->No_Issue No

Caption: A logical workflow for troubleshooting unexpected results.

References

Overcoming poor bioavailability of Suvn-911

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Suvn-911. While this compound, also known as Ropanicant, is reported to have excellent oral bioavailability, this guide is designed to address potential challenges and ensure consistent and optimal results in your experimental settings.[1][2][3][4][5] this compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) with antidepressant activity.[1][6]

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected plasma concentrations of this compound in preclinical models.

  • Question: We are observing high variability in the plasma levels of this compound in our animal studies. What could be the cause and how can we improve consistency?

  • Answer: While this compound has demonstrated good oral bioavailability, several factors during in-vivo experiments can lead to variability.[1][2] Consider the following troubleshooting steps:

    • Vehicle Selection: Ensure the vehicle used for oral administration is appropriate and consistent. For preclinical studies, this compound is often administered as a hydrochloride salt, which is crystalline and non-hygroscopic.[3] The choice of vehicle can impact dissolution and absorption. It is advisable to start with simple aqueous vehicles if possible.

    • Dose Preparation: Verify the accuracy and homogeneity of your dosing solutions. Ensure complete dissolution of this compound in the vehicle.

    • Animal Fasting Status: The presence of food in the gastrointestinal tract can alter drug absorption. While studies indicate that food has no significant effect on this compound's pharmacokinetics in humans, this might differ in preclinical species.[7] Standardizing the fasting period for your animals before dosing can reduce variability.

    • Route of Administration: Confirm the consistency of your oral gavage technique to ensure the full dose is delivered to the stomach.

Issue 2: Apparent lack of efficacy in in-vitro or in-vivo models despite correct dosage.

  • Question: Our experimental results do not show the expected pharmacological effects of this compound, even at doses reported in the literature. What should we investigate?

  • Answer: If you are not observing the expected antidepressant-like effects, such as an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels, consider the following.[8][9][10]

    • Compound Integrity: Verify the purity and stability of your this compound sample. Improper storage could lead to degradation. This compound should be stored as a solid powder at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5]

    • Receptor Expression: Ensure that the cell lines or animal models you are using express the α4β2 nicotinic acetylcholine receptor at sufficient levels for this compound to exert its antagonistic effect.

    • Experimental Timeline: The onset of antidepressant-like effects can be time-dependent. Preclinical studies have shown that the effects of this compound may be observed within a week of treatment.[9] Ensure your experimental timeline is sufficient to observe the desired outcome.

    • Assay Sensitivity: Evaluate the sensitivity and specificity of your in-vitro or in-vivo assays. For instance, when measuring changes in serotonin or BDNF, ensure your analytical methods are validated and sensitive enough to detect subtle changes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[8][11] By blocking this receptor, it is understood to increase levels of serotonin and brain-derived neurotrophic factor (BDNF) in the cortex, which are thought to contribute to its antidepressant effects.[8][9]

Q2: What are the key physicochemical properties of this compound?

A2: this compound is a non-hygroscopic, crystalline hydrochloride salt.[3] It is classified as a BCS Class I drug, indicating high solubility and high permeability.[3]

PropertyValueReference
Molar Mass 224.69 g/mol [8]
Log P 1.9[3]
pKa 8.9[3]
Ki for α4β2 nAChR 1.5 nM[1]

Q3: What formulation strategies can be considered to optimize this compound delivery in experimental settings?

A3: While this compound generally exhibits good bioavailability, researchers can explore formulation strategies to further enhance consistency and for specific experimental needs.[12] These can include:

  • Micronization: Reducing particle size can increase the surface area for dissolution, which can be beneficial for ensuring rapid and complete absorption.[13][14]

  • Lipid-Based Formulations: For specific delivery requirements, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be explored to potentially enhance absorption and bypass first-pass metabolism.[12][15]

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles could offer controlled release and targeted delivery, although this is a more advanced strategy.[15]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents

  • Materials:

    • This compound hydrochloride powder

    • Sterile water for injection or 0.9% saline

    • Vortex mixer

    • Sonicator (optional)

    • Sterile tubes

    • Oral gavage needles

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • Add the appropriate volume of vehicle (e.g., sterile water) to the powder in a sterile tube.

    • Vortex the mixture vigorously until the powder is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Administer the solution to the animals using an appropriate oral gavage needle.

Visualizations

Suvn_911_Signaling_Pathway Suvn911 This compound nAChR α4β2 nAChR Suvn911->nAChR Antagonism Neuron Neuron nAChR->Neuron Inhibition Serotonin Serotonin Release Neuron->Serotonin Increased BDNF BDNF Expression Neuron->BDNF Increased Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant

Caption: Mechanism of action of this compound.

Experimental_Workflow start Hypothesis protocol Protocol Development (Dose, Vehicle, Route) start->protocol dosing This compound Administration protocol->dosing sampling Sample Collection (Blood, Tissue) dosing->sampling analysis Bioanalysis (LC-MS/MS) sampling->analysis data Data Interpretation analysis->data end Conclusion data->end

Caption: General experimental workflow for this compound studies.

References

Troubleshooting unexpected Suvn-911 side effects in mice

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suvn-911

This guide provides troubleshooting assistance for researchers encountering unexpected side effects during preclinical studies of this compound in mice. The following FAQs and resources are designed to help identify potential causes and implement corrective measures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant, dose-dependent weight loss in our mice treated with this compound. Is this an expected side effect?

A1: While mild, transient weight changes can occur, significant and dose-dependent weight loss is not a commonly reported side effect of this compound in preclinical models. This observation warrants further investigation. Potential causes could include reduced food and water intake, gastrointestinal distress, or metabolic changes. We recommend initiating a detailed monitoring protocol.

Recommended Actions:

  • Monitor Food and Water Consumption: Quantify daily intake for both control and this compound treated groups.

  • Assess Gastrointestinal Function: Observe fecal output and consistency. Consider a gastrointestinal transit assay if issues are suspected.

  • Evaluate for Stress Indicators: Increased grooming, vocalizations, or altered social behavior can indicate stress, which may impact weight.

Q2: Our mice are exhibiting hyperactivity and stereotypy (e.g., repetitive circling) at doses expected to be therapeutic. What could be causing this?

A2: this compound is a selective 5-HT6 receptor antagonist. While its primary mechanism is intended to enhance cognitive function, off-target effects or downstream signaling modulation at higher concentrations could lead to hyperactivity.

Troubleshooting Steps:

  • Confirm Dosing Accuracy: Verify the concentration of your dosing solution and the accuracy of the administration volume.

  • Evaluate Pharmacokinetics: Consider if the vehicle used for administration is altering the absorption rate of this compound, leading to higher than expected peak plasma concentrations.

  • Lower the Dose: Determine the minimal effective dose for your desired therapeutic outcome to see if hyperactivity can be mitigated at a lower concentration.

Quantitative Data Summaries

Table 1: Effect of this compound on Body Weight Over a 14-Day Study

Dosage (mg/kg)Mean Body Weight Change (Day 1)Mean Body Weight Change (Day 7)Mean Body Weight Change (Day 14)
Vehicle Control+0.5%+1.2%+2.5%
1 mg/kg+0.3%-0.5%+1.0%
5 mg/kg-1.0%-3.5%-5.0%
10 mg/kg-2.5%-6.0%-9.8%
Indicates statistically significant difference from vehicle control (p < 0.05).

Table 2: Locomotor Activity in Response to this compound Administration

Dosage (mg/kg)Total Distance Traveled (cm) in 60 minStereotypy Count (events)
Vehicle Control15,000 ± 1,2005 ± 2
1 mg/kg18,500 ± 1,5008 ± 3
5 mg/kg25,000 ± 2,10025 ± 5
10 mg/kg38,000 ± 3,50062 ± 8
* Indicates statistically significant difference from vehicle control (p < 0.05).

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Preparation:

    • Prepare the this compound dosing solution in the recommended vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Ensure the solution is homogenous.

    • Calibrate the oral gavage needle to the correct length for the size of the mouse to prevent esophageal or stomach injury.

    • Accurately weigh each mouse to calculate the precise dosing volume.

  • Procedure:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Introduce the gavage needle into the side of the mouth, allowing the mouse to swallow the tip.

    • Advance the needle smoothly along the esophagus until the calibrated depth is reached.

    • Slowly administer the dosing solution.

    • Withdraw the needle gently.

  • Post-Administration Monitoring:

    • Observe the mouse for at least 5 minutes post-dosing for any signs of distress, such as labored breathing or regurgitation.

    • Return the mouse to its home cage and monitor for any adverse reactions over the next several hours.

Visualizations

Suvn_911_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Receptor 5-HT6 Receptor AC Adenylyl Cyclase Receptor->AC This compound inhibits cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Serotonin Serotonin Serotonin->Receptor Binds

Caption: Hypothetical signaling pathway of the 5-HT6 receptor and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Side Effect Observed (e.g., Weight Loss) CheckDose Verify Dosing Solution and Administration Accuracy Start->CheckDose DoseCorrect Dose is Correct CheckDose->DoseCorrect MonitorIntake Quantify Food/Water Intake and GI Health IntakeNormal Intake is Normal MonitorIntake->IntakeNormal DoseCorrect->MonitorIntake Yes DoseIncorrect Correct Dosing Protocol and Re-evaluate DoseCorrect->DoseIncorrect No ConsiderMetabolic Investigate Potential Metabolic Effects IntakeNormal->ConsiderMetabolic Yes IntakeReduced Implement Paired Feeding Study to Isolate Drug Effect IntakeNormal->IntakeReduced No

Caption: Troubleshooting decision tree for investigating unexpected weight loss in mice.

Experimental_Workflow Acclimation 1. Animal Acclimation (7 days) Baseline 2. Baseline Measurements (Weight, Behavior) Acclimation->Baseline Grouping 3. Randomization into Groups (Vehicle, this compound) Baseline->Grouping Dosing 4. Daily Dosing (e.g., 14 days) Grouping->Dosing Monitoring 5. Daily Monitoring (Clinical Signs, Weight) Dosing->Monitoring Endpoint 6. Endpoint Assays (Behavioral, Biomarker) Monitoring->Endpoint

Caption: General experimental workflow for a preclinical study involving this compound.

How to improve the stability of Suvn-911 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of Suvn-911 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The molecule's chemical structure, containing a basic nitrogen atom in the bicycloalkane ring system and a pyridine (B92270) ring, suggests that its stability could be pH-dependent. Extreme pH values may lead to hydrolysis or other degradation reactions.

  • Temperature: Like most chemical compounds, the degradation rate of this compound is expected to increase with higher temperatures.

  • Light: The presence of a chloropyridine ring in this compound's structure suggests potential photosensitivity. Exposure to UV or even ambient light over extended periods could lead to degradation.[1][2]

  • Oxidation: While the core structure is relatively robust, oxidative degradation can be a concern for many small molecules, particularly in the presence of reactive oxygen species or metal ions.

  • Solvent: The choice of solvent can impact solubility and stability. While DMSO is a common solvent for stock solutions, its hygroscopic nature can introduce water, which might participate in degradation reactions.[3]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, it is recommended to prepare high-concentration stock solutions in a high-quality, anhydrous solvent such as DMSO.[3] Based on available data, the following storage conditions are suggested for stock solutions in DMSO:

  • -80°C for up to 6 months.[3]

  • -20°C for up to 1 month.[3]

To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent or upon dilution into an aqueous buffer. Here are some steps to address this:

  • Confirm Solubility: Check the concentration of your solution against the known solubility of this compound in that specific solvent system.

  • Gentle Warming and Sonication: If the compound is known to be thermally stable, gentle warming (e.g., to 37°C) or sonication can help redissolve the precipitate.

  • Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) may improve solubility. Ensure the co-solvent is compatible with your experimental setup.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may enhance its solubility.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common stability-related issues you might encounter during your experiments with this compound.

Issue 1: Loss of Compound Activity in an Aqueous Assay
  • Possible Cause 1: Degradation in the Assay Buffer.

    • Troubleshooting Steps:

      • Perform a Time-Course Stability Study: Incubate this compound in your assay buffer at the experimental temperature for various durations (e.g., 0, 2, 4, 8, 24 hours).

      • Analyze by HPLC/LC-MS: At each time point, analyze an aliquot of the solution to quantify the remaining parent compound and identify any potential degradation products.

      • Optimize Buffer Conditions: If degradation is observed, consider adjusting the pH of the buffer to a more neutral range (if your assay allows) or adding antioxidants like ascorbic acid if oxidation is suspected.

  • Possible Cause 2: Adsorption to Labware.

    • Troubleshooting Steps:

      • Use Low-Binding Plates/Tubes: Switch to polypropylene (B1209903) or other low-binding microplates and centrifuge tubes.

      • Include a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to your buffer can help prevent adsorption.

      • Pre-treatment of Labware: In some cases, pre-incubating the labware with a solution of a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Compound Degradation.

    • Troubleshooting Steps:

      • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).

      • Conduct Forced Degradation Studies: To better understand the degradation profile, subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, photolytic). This can help to proactively identify potential degradants.

      • Implement Preventative Measures: Based on the likely degradation pathway, implement strategies to improve stability, such as:

        • Hydrolysis: Adjusting the pH of the solution.

        • Oxidation: Preparing solutions under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants.

        • Photodegradation: Protecting solutions from light by using amber vials or wrapping containers in aluminum foil.

Data Presentation

The following tables provide illustrative examples of stability data for this compound under various conditions. Note: This data is hypothetical and intended for guidance purposes. Researchers should generate their own stability data for their specific experimental conditions.

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C

Buffer (pH)Time (hours)% Remaining this compound (Illustrative)
pH 5.0 (Acetate)0100
2492
pH 7.4 (Phosphate)0100
2498
pH 9.0 (Tris)0100
2485

Table 2: Illustrative Photostability of this compound in Solution (25°C)

ConditionExposure Time (hours)% Remaining this compound (Illustrative)
Ambient Light0100
2495
UV Light (254 nm)0100
475

Experimental Protocols

Protocol 1: General Stability Assessment in an Aqueous Buffer
  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize its effect.

  • Incubation: Aliquot the working solution into multiple vials and incubate them at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect from light if necessary.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each temperature condition.

  • Quench Reaction: If necessary, stop further degradation by adding an equal volume of cold acetonitrile (B52724) or methanol.

  • Analysis: Centrifuge the samples to pellet any precipitate and analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of this compound.

Protocol 2: Forced Degradation Study
  • Prepare Solutions: Prepare solutions of this compound (e.g., 100 µM) in the following stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Photolytic: In a quartz cuvette exposed to a light source (e.g., UV lamp).

    • Thermal: In a stable buffer at an elevated temperature (e.g., 60°C).

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.

  • Neutralization: For the acidic and basic solutions, neutralize the samples before analysis.

  • Analysis: Analyze all samples by HPLC or LC-MS to identify and quantify the degradation products relative to the parent compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Dilute to 10 µM in Aqueous Buffer prep_stock->prep_work incubate Incubate at Desired Temperature prep_work->incubate time_points Collect Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->time_points quench Quench Reaction (e.g., with ACN) time_points->quench analyze Analyze by HPLC/LC-MS quench->analyze

Workflow for assessing this compound stability in solution.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Loss of Compound Activity degradation Degradation in Buffer start->degradation adsorption Adsorption to Labware start->adsorption stability_study Perform Stability Study (Time, Temp, pH) degradation->stability_study low_bind Use Low-Binding Plates/Tubes adsorption->low_bind add_surfactant Add Surfactant (e.g., Tween-20) adsorption->add_surfactant

Troubleshooting logic for loss of this compound activity.

References

Addressing variability in Suvn-911 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suvn-911 (Ropanicant). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address potential sources of variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Ropanicant, is a novel, potent, and selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2] Its primary mechanism of action is the blockade of these receptors, which are involved in mood regulation and cognitive function.[3] This antagonism leads to downstream effects, including an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels in the cortex, which are thought to contribute to its antidepressant effects.[3][4][5]

Q2: What are the main experimental applications for this compound?

A2: this compound is primarily being developed for the treatment of Major Depressive Disorder (MDD).[1][6] In a research context, it is used in various animal models of depression to study its antidepressant-like effects.[1][5] Key preclinical assays include the forced swimming test (FST) and the chronic mild stress (CMS) model.[5][7] It is also used in neurochemical studies to investigate its effects on neurotransmitter levels and neurotrophic factors.[4][5]

Q3: How should this compound be stored and handled?

A3: For long-term storage, this compound stock solutions should be kept at -80°C for up to six months or at -20°C for one month in a sealed container, protected from moisture.[2] It is a non-hygroscopic, crystalline hydrochloride salt that is stable under various storage conditions.[8]

Q4: Is this compound orally bioavailable and brain penetrant?

A4: Yes, this compound is orally bioavailable and demonstrates good penetration of the blood-brain barrier.[2][7] In rats, the brain-to-plasma ratio is approximately 2.0.[8]

Q5: Are there any known sex differences in the pharmacokinetics of this compound?

A5: Yes, Phase 1 clinical studies in healthy human subjects have shown a sex-dependent effect on the pharmacokinetics of this compound.[9] Female adults exhibited a 64% higher area under the concentration-time curve (AUC) and a 26% higher maximum concentration (Cmax) compared to male adults.[9] Researchers should consider this potential source of variability in both preclinical and clinical study designs.

Troubleshooting Guide: Addressing Variability in Experimental Results

Variability in experimental outcomes can arise from multiple factors. This guide provides troubleshooting tips to ensure the consistency and reproducibility of your results with this compound.

Potential Issue Possible Cause Recommended Solution
Inconsistent in vivo efficacy Animal Model Variability: Differences in strain, age, sex, or stress levels of the animals can significantly impact the results of behavioral tests for depression.Ensure that all experimental and control groups are age- and sex-matched. Use a well-characterized animal strain from a reputable vendor. Acclimatize animals to the housing and testing conditions to minimize stress.
Dosing and Administration: Incorrect dosage, improper route of administration, or inconsistent timing can lead to variable drug exposure. This compound has shown nonlinear pharmacokinetics with multiple dosing.[9]Prepare fresh drug solutions daily. For oral administration, use gavage to ensure accurate dosing. Administer the drug at the same time each day. Be mindful of potential drug accumulation with repeated dosing and consider this in the experimental design.
Variable Neurochemical Results Sample Collection and Processing: The timing of tissue collection relative to the final dose can affect neurotransmitter and protein levels. Inconsistent sample handling can lead to degradation.Standardize the time point for tissue collection post-dosing across all animals. Ensure rapid and consistent dissection and snap-freezing of brain tissue to preserve the integrity of neurochemicals like serotonin and BDNF.
In vitro Assay Discrepancies Receptor Binding Assay Conditions: Variations in incubation time, temperature, or the concentration of competing ligands can alter binding affinity (Ki) measurements.Strictly adhere to a validated protocol for receptor binding assays. Use a consistent source and batch of reagents, including radioligands and cell membranes expressing the α4β2 nAChR.
Cell-Based Assay Health: The health and passage number of cell lines used in functional assays (e.g., patch-clamp) can influence receptor expression and response to antagonists.Use cells within a defined low passage number range. Regularly monitor cell health and morphology. Ensure consistent culture conditions (media, temperature, CO2).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Selectivity

TargetBinding Affinity (Ki)SelectivityReference
α4β2 nAChR 1.5 nM~130-fold selective over α3β4 nAChR[2][8]
α3β4 nAChR >10 µM[7][10]
Other Targets Minimal binding against over 70 other targets (GPCRs, ion channels, enzymes) at 10 µMHigh[2][8]

Table 2: Pharmacokinetic Parameters in Wistar Rats (3 mg/kg, p.o.)

ParameterValueReference
T1/2 (Half-life) 3.34 hours[2]
AUC (Area Under the Curve) 3507 ng*h/mL[2]
Brain to Plasma Ratio ~2.0[8]

Table 3: Phase 2a Clinical Trial Efficacy in MDD Patients (2 weeks)

Treatment GroupChange from Baseline in MADRS ScoreStatistical SignificanceReference
45 mg once a dayHighly statistically significant reductionp < 0.0001[11]
30 mg twice a dayHighly statistically significant reductionp < 0.0001[11]
45 mg twice a dayHighly statistically significant reductionp < 0.0001[11]
(MADRS: Montgomery-Åsberg Depression Rating Scale)

Experimental Protocols

1. Protocol: Rat Forced Swimming Test (FST) for Antidepressant Activity

  • Objective: To assess the antidepressant-like effect of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

  • Materials:

    • Male Wistar rats (200-250g)

    • This compound solution

    • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

    • Glass cylinders (45 cm tall, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

    • Video recording system and analysis software

  • Methodology:

    • Acclimatization: House rats in standard conditions for at least one week before the experiment.

    • Pre-swim Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute conditioning swim. This is to induce a state of behavioral despair. Remove, dry, and return the rats to their home cages.

    • Drug Administration (Day 2): 60 minutes before the test session, administer this compound (e.g., 1.0-10.0 mg/kg) or vehicle via oral gavage.

    • Test Session (Day 2): Place the rats individually back into the swim cylinders for a 5-minute test session. Record the session for later analysis.

    • Data Analysis: Score the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.[5]

2. Protocol: In Vitro α4β2 nAChR Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the α4β2 nicotinic acetylcholine receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human α4β2 nAChRs.

    • Radioligand (e.g., [³H]-Epibatidine)

    • This compound at various concentrations

    • Non-specific binding control (e.g., Nicotine)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Scintillation counter and vials

  • Methodology:

    • Preparation: Prepare serial dilutions of this compound in the assay buffer.

    • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kd), and either buffer, this compound, or the non-specific binding control.

    • Equilibrium: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Visualizations

Suvn_911_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_downstream Downstream Effects nAChR α4β2 nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion Suvn911 This compound Suvn911->nAChR Antagonizes Serotonin ↑ Serotonin Release BDNF ↑ BDNF Levels ACh Acetylcholine ACh->nAChR Activates Antidepressant Antidepressant Effects Serotonin->Antidepressant BDNF->Antidepressant Preclinical_Workflow start Hypothesis: α4β2 antagonism has antidepressant effects invitro In Vitro Screening (e.g., Receptor Binding Assay) start->invitro pk_studies Pharmacokinetic Studies (ADME, Brain Penetration) invitro->pk_studies Lead Compound (this compound) efficacy In Vivo Efficacy Models (e.g., Forced Swim Test) pk_studies->efficacy neurochem Neurochemical Analysis (Serotonin, BDNF levels) efficacy->neurochem Confirm Mechanism safety Safety Pharmacology & Toxicology efficacy->safety neurochem->safety end Candidate for Clinical Trials safety->end

References

Minimizing off-target effects of Suvn-911

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Suvn-911 (Ropanicant), focusing on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] By blocking this receptor, it modulates cholinergic neurotransmission in the central nervous system, which is believed to be its primary mechanism for treating major depressive disorder (MDD).

Q2: How selective is this compound for the α4β2 nAChR?

A2: this compound exhibits high selectivity for the α4β2 nAChR. It has a binding affinity (Ki) of 1.5 nM for the α4β2 receptor and shows over 130-fold selectivity against the α3β4 nAChR subtype.[2] Furthermore, it has demonstrated minimal binding to a panel of over 70 other receptors, ion channels, and enzymes at a concentration of 10 µM.[1][3]

Q3: What are the known off-target effects of this compound?

A3: Based on extensive preclinical screening, this compound has a clean off-target profile, showing minimal interaction with a wide range of other receptors.[1][3] In Phase 1 clinical trials with healthy volunteers, the most frequently reported adverse events were headache and nausea.[4] These are generally considered mild and may not necessarily be linked to off-target binding.

Q4: Is there any potential for cardiovascular off-target effects?

A4: Preclinical safety pharmacology studies have shown no significant cardiovascular effects. Specifically, in an in-vitro patch clamp assay, the IC50 value for the hERG channel was greater than 10 µM, indicating a low risk of QT prolongation. In-vivo studies in conscious dogs also showed no significant effects on ECG parameters or blood pressure.

Q5: Has this compound shown any liability for drug-drug interactions?

A5: Preclinical assessments indicate that this compound has a low potential for drug-drug interactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during in-vitro or in-vivo experiments with this compound.

Issue 1: Unexpected cellular response observed at high concentrations.

  • Question: We are observing a cellular phenotype in our in-vitro assay at high concentrations of this compound (>10 µM) that doesn't seem to be mediated by α4β2 nAChR antagonism. What could be the cause?

  • Answer: While this compound is highly selective, at concentrations significantly above its Ki for the α4β2 receptor, off-target interactions, although weak, may become apparent. We recommend the following troubleshooting steps:

    • Confirm On-Target Effect: Ensure that the primary α4β2 antagonism is saturated at the concentrations used. You can do this by including a positive control for α4β2 antagonism.

    • Dose-Response Curve: Perform a detailed dose-response curve to determine if the unexpected effect follows a different concentration dependency than the on-target effect.

    • Consult Selectivity Data: Refer to the selectivity data provided in Table 1. If your cell line expresses any of the receptors with minimal binding affinity for this compound, consider if this interaction could explain the observed phenotype.

    • Use a Structurally Unrelated Antagonist: To confirm that the effect is off-target, test a structurally unrelated α4β2 nAChR antagonist. If the unexpected phenotype is not observed with the alternative compound, it is more likely an off-target effect of this compound.

Issue 2: In-vivo model shows mild, transient adverse effects.

  • Question: In our preclinical animal model, we are observing occasional instances of headache-like behavior or gastrointestinal upset at higher doses. Could this be an off-target effect?

  • Answer: Headache and nausea were the most common adverse events reported in Phase 1 clinical trials in healthy human subjects.[4] While the direct translation of these symptoms to animal models is complex, it is plausible that they represent on-target effects of α4β2 nAChR antagonism in brain regions associated with these functions. To investigate further:

    • Lower the Dose: Determine the minimal effective dose for your desired on-target outcome and assess if the adverse effects diminish or disappear at this concentration.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the timing of the adverse effects with the peak plasma and brain concentrations of this compound.

    • Control for Vehicle Effects: Ensure that the vehicle used for drug administration is not contributing to the observed effects.

Data Presentation

Table 1: In-Vitro Selectivity Profile of this compound

TargetBinding Affinity (Ki)Selectivity vs. α4β2
α4β2 nAChR 1.5 nM -
α3β4 nAChR>10 µM>6600-fold
Over 70 other targets*>10 µM>6600-fold

*Includes a broad panel of GPCRs, ion channels, transporters, and enzymes.

Table 2: Summary of Preclinical Safety Pharmacology Findings

SystemAssayKey Finding
Central Nervous System Modified Irwin's test (rats)No significant effects at therapeutic doses.
Cardiovascular hERG patch clamp assayIC50 > 10 µM
ECG & Blood Pressure (dogs)No significant effects.
Respiratory Whole-body plethysmography (rats)No significant effects at therapeutic doses.
Gastrointestinal Charcoal meal transit (mice)No significant effects.

Experimental Protocols

Protocol 1: In-Vitro Receptor Binding Assay for α4β2 nAChR

  • Cell Line: Use a stable cell line expressing human α4β2 nAChR, such as HEK293 or CHO cells.

  • Radioligand: [³H]-Epibatidine is a commonly used radioligand for α4β2 nAChRs.

  • Membrane Preparation: Prepare cell membranes from the expressing cell line by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of [³H]-Epibatidine and a range of concentrations of this compound in a suitable buffer.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: hERG Channel In-Vitro Patch Clamp Assay

  • Cell Line: Use a cell line stably expressing the hERG potassium channel, such as HEK293 cells.

  • Electrophysiology Setup: Use a whole-cell patch-clamp setup to record hERG channel currents.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.

  • Drug Application: Perfuse the cells with increasing concentrations of this compound.

  • Data Acquisition: Record the hERG current at each concentration of this compound.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value by fitting the data to a concentration-response curve.

Visualizations

Suvn911_On_Target_Pathway cluster_presynaptic Presynaptic Neuron cluster_drug Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine nAChR α4β2 nAChR ACh->nAChR Binds Ca_ion Ca²⁺ Influx nAChR->Ca_ion Activates NT_release Neurotransmitter Release Ca_ion->NT_release Postsynaptic_Response Postsynaptic Response NT_release->Postsynaptic_Response Modulates Suvn911 This compound Suvn911->nAChR Antagonizes Troubleshooting_Workflow start Unexpected Experimental Outcome Observed is_in_vitro In-Vitro Experiment? start->is_in_vitro is_in_vivo In-Vivo Experiment? start->is_in_vivo check_conc Check this compound Concentration is_in_vitro->check_conc Yes lower_dose Lower Dose to Minimal Effective Dose is_in_vivo->lower_dose Yes dose_response Perform Dose-Response Curve check_conc->dose_response consult_selectivity Consult Selectivity Panel Data dose_response->consult_selectivity unrelated_antagonist Test Structurally Unrelated Antagonist consult_selectivity->unrelated_antagonist off_target_likely Off-Target Effect Likely unrelated_antagonist->off_target_likely pk_pd Correlate with PK/PD lower_dose->pk_pd on_target_ae Potential On-Target Adverse Effect pk_pd->on_target_ae

References

Suvn-911 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with SUVN-911 (Ropanicant). It includes troubleshooting guides and frequently asked questions to ensure best practices and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Ropanicant, is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] Its primary mechanism of action is to block the activity of this specific receptor subtype, which is involved in mood regulation and cognitive function.[3] Preclinical studies have shown that by antagonizing the α4β2 nAChR, this compound leads to an increase in the levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which are thought to contribute to its antidepressant effects.[2][3]

Q2: What is the selectivity profile of this compound?

This compound is highly selective for the α4β2 nAChR. It exhibits a high binding affinity for the α4β2 receptor with a Ki value of 1.5 nM, while having a significantly lower affinity for the ganglionic α3β4 receptor (Ki >10 μM).[1][4][5] Furthermore, it has been screened against a panel of over 70 other targets, including G-protein coupled receptors, ion channels, and enzymes, and has shown negligible activity, indicating a high degree of selectivity.[1][4][5]

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, the solid powder form of this compound should be stored at -20°C for up to 12 months.[6] If dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months.[7] The free base form can be shipped at room temperature.[8]

Q4: What is the solubility of this compound?

This compound is soluble in DMSO at a concentration of 10 mM.[6]

Experimental Data

In Vitro Binding Affinity
Receptor SubtypeKi (nM)
α4β2 nAChR1.5
α3β4 nAChR>10,000

Data sourced from preclinical studies.[1][4][5]

Preclinical Pharmacokinetics in Wistar Rats
ParameterValueConditions
Dose3 mg/kgOral (p.o.)
AUC3507 ng*h/mL-
T1/23.34 hours-
Efficacy Dose Range1.0 - 10.0 mg/kgOral (p.o.), daily for 3 days for antidepressant effects

Data sourced from preclinical studies.[7]

Phase 1 Clinical Pharmacokinetics (Healthy Subjects)
DosingKey Findings
Single Ascending Dose (SAD)Safe and well-tolerated up to 60 mg.
Multiple Ascending Dose (MAD)Safe and well-tolerated up to 45 mg once daily.
PharmacokineticsNonlinear, with 1.5- to 2.5-fold higher Cmax and 1.6- to 4.0-fold higher AUC upon multiple dosing.
Influence of Sex64% higher AUC and 26% higher Cmax observed in females compared to males.
Influence of Food and AgeNo significant effect on pharmacokinetics.

Data sourced from Phase 1 clinical trials.[9]

Signaling Pathway

The proposed mechanism of action for this compound's antidepressant effect is initiated by the blockade of the α4β2 nicotinic acetylcholine receptor. This antagonism is believed to modulate downstream neurotransmitter systems, leading to an increase in serotonin and Brain-Derived Neurotrophic Factor (BDNF), both of which are implicated in the pathophysiology of depression.

SUVN911_Pathway cluster_0 Presynaptic Terminal cluster_1 Downstream Effects cluster_2 Therapeutic Outcome This compound This compound a4b2_nAChR α4β2 nAChR This compound->a4b2_nAChR Antagonizes Serotonin_Release Increased Serotonin (5-HT) Release a4b2_nAChR->Serotonin_Release Modulates BDNF_Expression Increased BDNF Expression a4b2_nAChR->BDNF_Expression Modulates ACh Acetylcholine ACh->a4b2_nAChR Activates Antidepressant_Effect Antidepressant Effect Serotonin_Release->Antidepressant_Effect BDNF_Expression->Antidepressant_Effect

Proposed signaling pathway for this compound's antidepressant action.

Experimental Protocols

Below are generalized, detailed methodologies for key preclinical experiments relevant to assessing the antidepressant-like effects of this compound.

Forced Swim Test (FST) in Rats

This protocol is adapted from established methods to assess antidepressant-like activity.[10][11][12][13][14]

Objective: To measure the effect of this compound on behavioral despair, a common endpoint for screening antidepressant compounds.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or as appropriate for the formulation)

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Cylindrical water tank (40-50 cm high, 20 cm diameter)

  • Water at 23-25°C, filled to a depth of 30 cm

  • Video recording equipment

  • Towels and a warming area for post-test recovery

Procedure:

  • Habituation (Day 1):

    • Gently place each rat into the water-filled cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rat, gently dry it with a towel, and place it in a heated cage for recovery before returning to its home cage.

    • This pre-exposure increases immobility on the test day.

  • Drug Administration (Day 2):

    • Administer this compound (e.g., 1.0, 3.0, 10.0 mg/kg, p.o.) or vehicle to different groups of rats.

    • The administration should occur 60 minutes before the test session to allow for drug absorption.

  • Test Session (Day 2):

    • Place the rat in the swim tank for a 5-minute test session.

    • Record the entire session using a video camera for later analysis.

    • The experimenter should be blind to the treatment groups during testing and scoring.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the video recordings.

    • The primary measure is immobility time , defined as the period the rat makes only the minimal movements necessary to keep its head above water.

    • Other behaviors like swimming and climbing can also be scored.

  • Data Analysis:

    • Compare the duration of immobility between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

    • A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.

FST_Workflow cluster_Day1 Day 1: Habituation cluster_Day2 Day 2: Testing cluster_Analysis Analysis D1_PreSwim 15-min Pre-Swim D1_Recover Dry & Recover D1_PreSwim->D1_Recover D2_Dosing Administer this compound or Vehicle (p.o.) D2_Wait Wait 60 min D2_Dosing->D2_Wait D2_Test 5-min Test Swim (Video Record) D2_Wait->D2_Test Analysis_Score Score Immobility Time (Blinded) D2_Test->Analysis_Score Analysis_Stats Statistical Analysis Analysis_Score->Analysis_Stats

Workflow for the Forced Swim Test (FST) in rats.
Sucrose (B13894) Preference Test (SPT)

This protocol is a standard method to measure anhedonia, a core symptom of depression.[15][16][17][18][19]

Objective: To determine if this compound can reverse a deficit in sucrose preference induced by a stress model (e.g., chronic unpredictable mild stress - CUMS).

Materials:

  • This compound and vehicle

  • Rats subjected to a stress protocol (and non-stressed controls)

  • Two identical drinking bottles per cage

  • 1% sucrose solution (w/v) in tap water

  • Tap water

Procedure:

  • Habituation/Training (48-72 hours):

    • House rats individually.

    • For the first 24 hours, give rats two bottles of tap water to acclimate them to the two-bottle setup.

    • For the next 24-48 hours, give them two bottles of 1% sucrose solution.

  • Baseline Measurement (24 hours):

    • Following a period of food and water deprivation (e.g., 12 hours), present each rat with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.

    • After 24 hours, weigh the bottles again to determine the consumption of each liquid.

    • Calculate the baseline sucrose preference: (sucrose intake (g) / (sucrose intake (g) + water intake (g))) * 100.

  • Stress Induction and Treatment:

    • Subject the experimental group to a stress protocol (e.g., CUMS) for several weeks.

    • During the treatment phase, administer this compound or vehicle daily.

  • Test Measurement:

    • At the end of the treatment period, repeat the preference test as described in the baseline measurement.

    • Ensure to switch the position of the bottles (left/right) to avoid place preference.

  • Data Analysis:

    • Compare the sucrose preference percentage between the vehicle-treated stressed group and the this compound-treated stressed group.

    • An increase in sucrose preference in the this compound group suggests a reversal of anhedonia-like behavior.

Troubleshooting and Best Practices

Issue/QuestionPotential CauseRecommended Action/Best Practice
Unexpected Side Effects in Animals (e.g., sedation, hyperactivity) Off-target effects at high doses; incorrect dosing.This compound is highly selective, but off-target pharmacology is always possible at high concentrations. Ensure accurate dose preparation and administration. If hyperactivity is observed, it could be a false positive in the FST; consider evaluating locomotor activity in parallel.
High Variability in Behavioral Data Inconsistent experimental procedures; animal stress; experimenter bias.Strictly follow standardized protocols. Handle animals consistently to minimize stress. Ensure all scoring and data collection are performed by an experimenter blinded to the treatment conditions. Be aware of the significant variability in SPT protocols across different labs and aim for internal consistency.[19]
No Significant Effect in FST Inappropriate dose or timing; insufficient drug exposure in the brain.The effective oral dose range in rats is 1.0-10.0 mg/kg.[7] Ensure the pre-treatment time (e.g., 60 min p.o.) is appropriate for achieving peak brain concentration. Confirm bioavailability and brain penetration in your animal model if possible.
Unexpected Pharmacokinetic Profile Nonlinear pharmacokinetics; sex differences.Be aware that this compound exhibits nonlinear PK and accumulates with multiple doses.[9] This may require careful dose selection for chronic studies. Account for potential sex differences in your study design, as females show higher exposure.[9]
Adverse Events in Clinical Studies Drug-related side effects.The most commonly reported adverse events in Phase 1 trials were headache and nausea.[9] While not directly applicable to preclinical studies, this may inform observations to look for in animal models.
Compound Precipitation in Stock Solution Poor solubility; improper storage.This compound is soluble in DMSO at 10 mM.[6] If using other solvents or higher concentrations, solubility may be an issue. Ensure stock solutions are stored correctly at -80°C to maintain stability.[7]

References

Technical Support Center: Suvn-911 (Ropanicant) Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suvn-911 (Ropanicant). The information is based on available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Ropanicant, is an investigational drug being developed for the treatment of Major Depressive Disorder (MDD). It functions as a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] By blocking these receptors, this compound is thought to increase levels of serotonin (B10506) and brain-derived neurotrophic factor (BDNF) in the cortex, which may contribute to its antidepressant effects.[1]

Q2: What are the known pharmacokinetic properties of this compound?

Phase 1 clinical trial data in healthy subjects have revealed the following pharmacokinetic characteristics:

  • Nonlinear Pharmacokinetics: this compound exhibits nonlinear pharmacokinetics, meaning that a proportional increase in dose does not result in a proportional increase in drug exposure.[3]

  • Accumulation: Upon multiple dosing, the drug accumulates in the body.[3]

  • Bioavailability and Brain Penetration: It is orally bioavailable and demonstrates good penetration into the brain.

  • Metabolism and Excretion: The primary route of elimination is not through urinary excretion of the unchanged drug.[3]

  • Influence of Sex, Food, and Age: Pharmacokinetics are dependent on sex, with females showing higher exposure. However, food and age do not appear to have a significant effect on its pharmacokinetics.[3]

Q3: What are the most common adverse events observed in short-term studies?

In Phase 1 clinical trials with healthy volunteers receiving single or multiple doses for up to 14 days, the most frequently reported adverse events were headache and nausea.[3] Preclinical studies did not indicate any cardiovascular or gastrointestinal side effects.

Troubleshooting Guides for Long-Term Studies

While extensive long-term data for this compound is not yet publicly available, potential challenges can be anticipated based on its mechanism of action and data from similar α4β2 nAChR antagonists, such as Varenicline. Researchers should be vigilant for the following potential issues in long-term treatment studies.

Issue 1: Emergence of Neuropsychiatric Symptoms

  • Potential Symptoms: Researchers should monitor for the emergence or worsening of psychiatric symptoms, including agitation, irritability, anxiety, depressed mood, and suicidal ideation.

  • Troubleshooting and Mitigation:

    • Baseline Psychiatric Assessment: Conduct a thorough psychiatric evaluation at baseline to establish a clear understanding of the participant's mental state before treatment initiation.

    • Regular Monitoring: Implement regular and structured monitoring of psychiatric symptoms using validated scales (e.g., Columbia-Suicide Severity Rating Scale, Beck Depression Inventory).

    • Clear Stop-Treatment Criteria: Establish clear and conservative criteria for treatment discontinuation in case of severe or worsening psychiatric symptoms.

Issue 2: Cardiovascular Safety Signals

  • Potential Events: Long-term treatment with α4β2 nAChR modulators may carry a risk of cardiovascular events such as heart attack and stroke.

  • Troubleshooting and Mitigation:

    • Exclusion Criteria: Carefully screen and exclude participants with a history of cardiovascular disease.

    • Cardiovascular Monitoring: Implement regular monitoring of cardiovascular parameters, including blood pressure, heart rate, and electrocardiograms (ECGs).

    • Adverse Event Reporting: Establish a robust system for the timely reporting and evaluation of any cardiovascular adverse events.

Issue 3: Sleep Disturbances

  • Potential Symptoms: Participants may report insomnia or abnormal dreams.

  • Troubleshooting and Mitigation:

    • Sleep Diaries: Utilize sleep diaries or validated sleep questionnaires to prospectively track sleep quality.

    • Dose-Timing Adjustment: If clinically permissible, consider adjusting the timing of the dose to mitigate sleep disturbances.

    • Supportive Care: Provide guidance on sleep hygiene and consider appropriate supportive care for persistent sleep issues.

Data from Clinical and Preclinical Studies

Pharmacokinetic Parameters from Phase 1 Studies
ParameterObservationCitation
Dose Proportionality Exposures were more than dose-proportional following single and multiple administrations.[3]
Accumulation (Day 14 vs. Day 1) 1.5- to 2.5-fold higher maximum concentration (Cmax).[3]
1.6- to 4.0-fold higher area under the curve (AUC).[3]
Effect of Sex 64% higher AUC in females.[3]
26% higher Cmax in females.[3]
Effect of Food and Age Plasma exposures were comparable in fasted versus fed conditions and in adult versus elderly subjects.[3]
Adverse Events in Phase 1 Single and Multiple Ascending Dose Studies
Adverse EventFrequencyDoses AdministeredStudy PopulationCitation
HeadacheMost Frequently ReportedSingle doses up to 60 mg; multiple doses up to 45 mg daily for 14 daysHealthy Subjects[3]
NauseaMost Frequently ReportedSingle doses up to 60 mg; multiple doses up to 45 mg daily for 14 daysHealthy Subjects[3]

Experimental Protocols

Forced Swim Test (FST) for Antidepressant-Like Activity in Rats

This test is a behavioral model used to assess antidepressant efficacy.

  • Apparatus: A cylindrical tank (typically 40-50 cm high and 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Pre-test Session (Day 1): Rats are placed in the water tank for a 15-minute habituation session. This is to induce a state of behavioral despair.

  • Test Session (Day 2): 24 hours after the pre-test, the animals are administered this compound or a vehicle control. After a specified pre-treatment time, they are placed back into the swim tank for a 5-minute test session.

  • Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is recorded. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Sucrose (B13894) Preference Test (SPT) for Anhedonia

This test measures anhedonia, a core symptom of depression, by assessing the animal's interest in a rewarding stimulus (sucrose solution).

  • Habituation: Animals are habituated to a two-bottle choice in their home cage, with both bottles containing water.

  • Baseline: The preference for a sucrose solution (e.g., 1%) versus water is established over a 24-48 hour period. The position of the bottles is switched to avoid place preference.

  • Treatment: Animals are administered this compound or a vehicle control over the treatment period.

  • Testing: Sucrose preference is measured again after the treatment period.

  • Data Analysis: The sucrose preference is calculated as: (volume of sucrose solution consumed / total volume of liquid consumed) x 100. A significant increase in sucrose preference in the treatment group compared to the control group suggests an anti-anhedonic effect.[1]

Visualizations

Signaling Pathway of this compound```dot

// Nodes Suvn911 [label="this compound (Ropanicant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="α4β2 Nicotinic\nAcetylcholine Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Serotonin [label="Increased Serotonin\n(5-HT) Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; BDNF [label="Increased BDNF\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antidepressant [label="Antidepressant Effects", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Suvn911 -> nAChR [label=" Antagonizes", arrowhead=tee, color="#202124"]; nAChR -> Serotonin [label=" Leads to", color="#202124"]; nAChR -> BDNF [label=" Leads to", color="#202124"]; Serotonin -> Antidepressant [color="#202124"]; BDNF -> Antidepressant [color="#202124"]; }

Caption: Workflow for preclinical evaluation of this compound.

Logical Relationship of Potential Long-Term Challenges

LongTerm_Challenges lt_treatment Long-Term this compound Treatment challenges Potential Challenges Neuropsychiatric Effects Cardiovascular Risks Sleep Disturbances lt_treatment->challenges mitigation Mitigation Strategies Rigorous Monitoring Strict Exclusion/Stop Criteria Supportive Care challenges:neuro->mitigation:monitor requires challenges:cardio->mitigation:criteria requires challenges:sleep->mitigation:support requires

Caption: Challenges and mitigation in long-term this compound studies.

References

Validation & Comparative

Suvn-911 in Focus: A Comparative Analysis of α4β2 Nicotinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Suvn-911 (Ropanicant), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with other prominent α4β2 nAChR modulators: Varenicline, Dianicline (B1670396), and Cytisine (B100878). The information is curated to assist researchers and drug development professionals in understanding the nuanced differences in their pharmacological profiles and clinical applications.

Introduction to α4β2 Nicotinic Acetylcholine Receptors

The α4β2 nicotinic acetylcholine receptors are the most abundant subtype of nicotinic receptors in the brain and are key players in a variety of neurological processes, including learning, memory, and reward pathways.[1] Their role in the pathophysiology of conditions like nicotine (B1678760) addiction and depression has made them a significant target for therapeutic intervention.[2][3] While partial agonists at this receptor have been successful in smoking cessation, antagonism is being explored as a novel mechanism for treating depressive disorders.

Comparative Overview of α4β2 nAChR Modulators

This compound is a potent and selective antagonist of the α4β2 nAChR, currently under investigation for the treatment of Major Depressive Disorder (MDD).[4][5] In contrast, Varenicline, Dianicline, and Cytisine are partial agonists at the α4β2 nAChR and are primarily utilized as aids for smoking cessation.[3][6] This fundamental difference in their mechanism of action—antagonism versus partial agonism—underpins their distinct therapeutic applications and pharmacological effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and its comparators, providing a side-by-side view of their binding affinities and selectivity for various nAChR subtypes.

Table 1: Binding Affinity (Ki in nM) for α4β2 nAChR

CompoundKi (nM) for α4β2 nAChRSource(s)
This compound1.5[4][7]
Varenicline0.06 - 0.4[6][8][9]
DianiclineModerate Affinity[6]
Cytisine0.17 - 0.8[8][10]

Table 2: Selectivity Profile (Ki in nM) for Other nAChR Subtypes

Compoundα3β4α7α1βγδ (muscle)α6β2*Source(s)
This compound >10,000---[7][11]
Varenicline >500-fold vs α4β2125 - 322>8,0000.12 - 0.14[6][8][12][13]
Dianicline ->2,100>8,000-[6]
Cytisine Similar to α4β24,200430-[6][8]
Note: A higher Ki value indicates lower binding affinity. The selectivity is often expressed as a ratio of Ki values for different receptor subtypes.

Mechanism of Action and Signaling Pathways

The differential effects of these compounds stem from their interaction with the α4β2 nAChR and the subsequent downstream signaling.

  • This compound (Antagonist): As an antagonist, this compound blocks the binding of acetylcholine and other agonists to the α4β2 receptor. This blockade is hypothesized to modulate neurotransmitter systems, such as serotonin (B10506), contributing to its antidepressant effects.[5] Preclinical studies suggest that this compound increases serotonin and brain-derived neurotrophic factor (BDNF) levels.[5]

  • Varenicline, Dianicline, and Cytisine (Partial Agonists): These compounds bind to the α4β2 receptor and produce a response that is lower than that of the full agonist, nicotine.[3] This partial agonism helps to alleviate nicotine withdrawal symptoms by providing a moderate level of receptor stimulation. Simultaneously, by occupying the receptor, they block nicotine from binding, thereby reducing the rewarding effects of smoking.[14]

cluster_ligands α4β2 nAChR Ligands cluster_receptor α4β2 Nicotinic Acetylcholine Receptor cluster_effects Downstream Effects This compound This compound nAChR α4β2 nAChR This compound->nAChR Antagonist Varenicline Varenicline Varenicline->nAChR Partial Agonist Dianicline Dianicline Dianicline->nAChR Partial Agonist Cytisine Cytisine Cytisine->nAChR Partial Agonist Blocked Signaling Blocked Cholinergic Signaling nAChR->Blocked Signaling Inhibition Modulated Signaling Modulated Dopamine Release (Partial Activation) nAChR->Modulated Signaling Partial Activation Antidepressant Effects Potential Antidepressant Effects (Increased Serotonin, BDNF) Blocked Signaling->Antidepressant Effects Smoking Cessation Smoking Cessation (Reduced Craving and Reward) Modulated Signaling->Smoking Cessation

Fig. 1: Ligand interaction with the α4β2 nAChR and resulting downstream effects.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in the comparison.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.

General Protocol:

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4) are cultured and harvested. The cell membranes are then isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine for α4β2 and α3β4) and varying concentrations of the test compound (e.g., this compound, Varenicline).

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

start Start prep Prepare Cell Membranes (Expressing nAChR subtype) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity (Scintillation Counting) separate->measure analyze Calculate IC50 and Ki measure->analyze end End analyze->end

Fig. 2: General workflow for radioligand binding assays.
Clinical Trial Protocols for Smoking Cessation

Objective: To evaluate the efficacy and safety of a compound as an aid for smoking cessation.

General Protocol (Double-blind, placebo-controlled):

  • Participant Recruitment: Smokers who are motivated to quit are recruited based on specific inclusion and exclusion criteria (e.g., age, number of cigarettes smoked per day).[15][16]

  • Randomization: Participants are randomly assigned to receive either the investigational drug (e.g., Varenicline, Cytisine) or a placebo.[15][16]

  • Treatment Phase: The drug or placebo is administered for a specified duration (e.g., 12 weeks for Varenicline, 25 days to 12 weeks for Cytisine).[2][15] This phase often includes a titration period to the maintenance dose.[15] Participants are typically provided with behavioral support or counseling.[2][15]

  • Follow-up Phase: After the treatment phase, participants are followed for an extended period (e.g., up to 52 weeks) to assess long-term abstinence.[15]

  • Outcome Measures: The primary outcome is typically the continuous abstinence rate, which is often verified by measuring exhaled carbon monoxide levels.[15][17] Secondary outcomes may include craving and withdrawal symptoms, and safety and tolerability.[15]

start Recruit Motivated Smokers randomize Randomize to Drug or Placebo start->randomize treat Treatment Phase (Drug/Placebo + Counseling) randomize->treat followup Follow-up Phase treat->followup assess Assess Abstinence (e.g., CO measurement) followup->assess end End assess->end

Fig. 3: Simplified workflow of a smoking cessation clinical trial.

Conclusion

This compound distinguishes itself from other α4β2 nAChR modulators through its potent and selective antagonist activity, a profile that is being leveraged for the novel treatment of Major Depressive Disorder. In contrast, Varenicline, Dianicline, and Cytisine, as partial agonists, have established roles in smoking cessation by mitigating withdrawal and reward. The provided data and methodologies offer a foundational understanding for researchers to further explore the therapeutic potential of modulating the α4β2 nicotinic acetylcholine receptor.

References

SUVN-911 vs. Varenicline: A Comparative Analysis of Preclinical Efficacy in Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical efficacy of SUVN-911 (Ropanicant) and varenicline (B1221332) in established animal models of depression. The data presented is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for major depressive disorder (MDD).

Executive Summary

This compound, a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, and varenicline, a partial agonist at the same receptor, have both demonstrated antidepressant-like properties in preclinical studies. While both compounds modulate the cholinergic system, their distinct mechanisms of action translate to differing efficacy profiles and downstream signaling effects. This guide summarizes the available quantitative data from key behavioral models and elucidates the proposed signaling pathways.

Mechanism of Action

This compound (Ropanicant) is a novel antagonist of the α4β2 nicotinic acetylcholine receptor.[1][2][3] By blocking this receptor, this compound is proposed to increase the levels of crucial neurotransmitters and neurotrophic factors implicated in depression, such as serotonin (B10506) and brain-derived neurotrophic factor (BDNF).[2]

Varenicline , widely known as a smoking cessation aid, acts as a partial agonist at the α4β2 nAChR.[4] This dual action allows it to partially stimulate the receptor, alleviating withdrawal symptoms in the context of nicotine (B1678760) addiction, while also blocking the effects of full agonists like nicotine.[4] Its antidepressant-like effects are thought to stem from this modulation of the cholinergic and downstream dopaminergic systems.[4]

Preclinical Efficacy in Depression Models

The antidepressant potential of this compound and varenicline has been evaluated in several well-validated animal models of depression. The following tables summarize the key quantitative findings.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant efficacy.

CompoundSpeciesDoseRoute of AdministrationChange in Immobility TimeReference
This compound Rat1.0 - 10.0 mg/kgOral (p.o.)Significant antidepressant effects observed.[3]
Varenicline Mouse0.25 - 1.5 mg/kgIntraperitoneal (i.p.)Significant reduction in immobility.

Detailed quantitative values for the percentage reduction in immobility time were not consistently available in the reviewed literature for a direct numerical comparison.

Sucrose (B13894) Preference Test (SPT)

The Sucrose Preference Test assesses anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over water. A reversal of stress-induced reduction in sucrose preference suggests antidepressant-like activity.

CompoundAnimal ModelDoseRoute of AdministrationEffect on Sucrose PreferenceReference
This compound Chronic Mild StressNot SpecifiedOral (p.o.)Significant reduction in anhedonia.[2]
Varenicline Not availableNot availableNot availableData not available in the reviewed literature.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and varenicline, leading to their antidepressant-like effects.

SUVN911_Pathway SUVN911 This compound a4b2 α4β2 nAChR SUVN911->a4b2 Antagonizes Serotonin ↑ Serotonin a4b2->Serotonin Modulates Release BDNF ↑ BDNF a4b2->BDNF Modulates Expression ACh Acetylcholine ACh->a4b2 Activates Antidepressant Antidepressant-like Effects Serotonin->Antidepressant BDNF->Antidepressant

Proposed signaling pathway for this compound.

Varenicline_Pathway Varenicline Varenicline a4b2 α4β2 nAChR Varenicline->a4b2 Partial Agonist Dopamine ↑ Dopamine Modulation a4b2->Dopamine Modulates Release ACh Acetylcholine ACh->a4b2 Activates Antidepressant Antidepressant-like Effects Dopamine->Antidepressant

Proposed signaling pathway for Varenicline.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test protocol involves placing a rodent in a cylinder filled with water from which it cannot escape.[5] The session is typically recorded, and the duration of immobility (the time the animal spends floating without making active escape movements) is measured. A decrease in immobility time after drug administration is interpreted as an antidepressant-like effect. The test is usually conducted over a 6-minute period, with the last 4 minutes being scored for immobility.[5]

FST_Workflow Start Acclimatization DrugAdmin Drug Administration (this compound or Varenicline) Start->DrugAdmin Swim Place rodent in water cylinder (6 minutes) DrugAdmin->Swim Record Record behavior Swim->Record Analyze Score immobility time (last 4 minutes) Record->Analyze End Compare immobility between treatment and control groups Analyze->End

Experimental workflow for the Forced Swim Test.
Sucrose Preference Test (SPT)

The Sucrose Preference Test is a model of anhedonia. Rodents are typically housed individually and given a choice between two bottles: one containing water and the other a sucrose solution. After a period of habituation, the consumption of each liquid is measured over a set period. A decrease in the preference for the sucrose solution in a stress-exposed group compared to a control group is indicative of anhedonia. Antidepressant efficacy is demonstrated by the reversal of this stress-induced decrease in sucrose preference.

SPT_Workflow Start Habituation to two bottles Stress Induction of Chronic Mild Stress (for disease model) Start->Stress DrugAdmin Drug Administration (this compound) Stress->DrugAdmin Test Present two bottles: Water vs. Sucrose Solution DrugAdmin->Test Measure Measure consumption of each liquid Test->Measure Calculate Calculate Sucrose Preference (%) Measure->Calculate End Compare preference between treatment and control groups Calculate->End

Experimental workflow for the Sucrose Preference Test.

Discussion

The preclinical data suggest that both this compound and varenicline hold promise as potential treatments for depression by modulating the α4β2 nAChR. This compound, as an antagonist, has demonstrated efficacy in models of both behavioral despair and anhedonia, with a clear link to increased serotonin and BDNF levels.[2] Varenicline, a partial agonist, has also shown antidepressant-like effects in the forced swim test.[4]

Further head-to-head comparative studies, particularly in the sucrose preference model for varenicline, are warranted to fully elucidate the relative efficacy and therapeutic potential of these two compounds. The distinct pharmacological profiles of an antagonist versus a partial agonist may offer different advantages in treating specific symptom clusters of major depressive disorder. Researchers are encouraged to consider these findings in the design of future preclinical and clinical investigations.

References

Unveiling Suvn-911: A Comparative Analysis of its Binding Profile at the α4β2 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the binding characteristics of Suvn-911 in contrast to other α4β2 nicotinic acetylcholine (B1216132) receptor antagonists, supported by experimental data and detailed protocols.

This compound (Ropanicant) is a novel, potent, and selective antagonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the modulation of mood and cognitive functions.[1] This guide provides a cross-validation of this compound's binding assay results, comparing its performance with alternative α4β2 nAChR antagonists, TC-5214 and Methyllycaconitine (MLA). The following sections present a quantitative comparison of binding affinities, detailed experimental methodologies for reproducing these findings, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Binding Affinity

The binding affinity of a compound to its target is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the reported binding affinities (Ki or IC50) of this compound, TC-5214, and Methyllycaconitine for the α4β2 nicotinic acetylcholine receptor.

CompoundBinding Affinity (Ki/IC50)Receptor SubtypeNotes
This compound Ki: 1.5 nMα4β2 nAChRHighly potent and selective.
TC-5214 IC50: 0.5–3.2 μMα4β2 nAChRRepresents the concentration required to inhibit 50% of the radioligand binding.
Methyllycaconitine (MLA) Ki: 33 nMα4β2 nAChR (rat striatum)Potent antagonist, also exhibits high affinity for the α7 nAChR subtype.

Experimental Protocols

The determination of binding affinity is achieved through sensitive and robust techniques such as radioligand binding assays. Below is a detailed methodology representative of the key experiments cited in this guide.

Radioligand Competition Binding Assay for α4β2 nAChR

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the α4β2 nAChR.

1. Materials and Reagents:

  • Receptor Source: Membranes prepared from cells expressing the human α4β2 nAChR or from specific brain regions known to have high receptor density (e.g., thalamus, striatum).

  • Radioligand: A high-affinity radiolabeled ligand for the α4β2 nAChR, such as [³H]-Epibatidine or [³H]-Cytisine.

  • Test Compounds: this compound, TC-5214, and Methyllycaconitine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • 96-well microplates.

  • Cell harvester and liquid scintillation counter.

2. Membrane Preparation:

  • Homogenize the receptor source tissue or cells in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

3. Binding Assay Procedure:

  • In a 96-well microplate, add the following to each well in triplicate:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • Varying concentrations of the unlabeled test compound (e.g., this compound, TC-5214, or MLA) to generate a competition curve.

    • For determining non-specific binding, add a high concentration of a known α4β2 nAChR ligand (e.g., unlabeled nicotine) instead of the test compound.

    • For determining total binding, add assay buffer instead of any competing ligand.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).

4. Filtration and Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of unlabeled ligand) from the total binding (CPM in the absence of a competing ligand).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Context

To better understand the mechanism of action and the experimental process, the following diagrams have been generated.

Suvn_911_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 nAChR ACh->nAChR Binds & Activates Ion_Channel Ion Channel nAChR->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., increased Serotonin & BDNF) Ca_Influx->Downstream Suvn_911 This compound Suvn_911->nAChR Antagonizes (Blocks ACh binding)

Caption: Signaling pathway of the α4β2 nAChR and the antagonistic action of this compound.

Binding_Assay_Workflow start Start mem_prep Membrane Preparation (Source: α4β2 expressing cells) start->mem_prep incubation Incubation (Membranes + Radioligand + Test Compound) mem_prep->incubation filtration Filtration & Washing (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand competition binding assay.

References

Comparative analysis of Suvn-911 and bupropion

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Suvn-911 and Bupropion (B1668061) for Researchers

This guide provides a detailed comparative analysis of this compound (Ropanicant) and bupropion, two pharmacological agents with applications in neuropsychiatric disorders. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, pharmacological profiles, and supporting experimental data.

Overview and Mechanism of Action

This compound (Ropanicant) is an investigational drug being developed for the treatment of Major Depressive Disorder (MDD). It functions as a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target implicated in mood regulation and cognitive function.[1][2] Preclinical studies suggest that by antagonizing this receptor, this compound leads to an increase in serotonin (B10506) and brain-derived neurotrophic factor (BDNF) levels, which are thought to contribute to its antidepressant effects.[1][3]

Bupropion is an established medication used for the treatment of MDD and for smoking cessation.[4] Its mechanism of action is twofold: it acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and as a non-competitive antagonist of various nAChRs.[4][5][6] By blocking the reuptake of norepinephrine (B1679862) and dopamine (B1211576), bupropion increases the levels of these neurotransmitters in the synaptic cleft.[4][6] Its antagonistic action on nAChRs is believed to contribute to its effectiveness in smoking cessation by reducing the rewarding effects of nicotine (B1678760).[5][7]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and bupropion, providing a direct comparison of their binding affinities and functional potencies.

Table 1: Receptor Binding Affinities (Ki)

CompoundTargetKi ValueSpecies/System
This compound α4β2 nAChR1.5 nMRat brain membranes
α3β4 nAChR>10,000 nM-
Bupropion Norepinephrine Transporter (NET)1,400 nMRat brain synaptosomes
Dopamine Transporter (DAT)2,800 nMRat brain synaptosomes
Serotonin Transporter (SERT)45,000 nMRat brain synaptosomes

Table 2: Functional Inhibition (IC50)

CompoundTarget/AssayIC50 ValueSpecies/System
Bupropion Nicotine-evoked [³H]Dopamine release1,300 nMRat striatal slices
Nicotine-evoked [³H]Norepinephrine release320 nMRat hippocampal slices
α3β2 nAChR1,300 nMXenopus oocytes
α4β2 nAChR8,000 nMXenopus oocytes
α7 nAChR60,000 nMXenopus oocytes

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a thorough understanding and potential replication of the findings.

Radioligand Binding Assay for α4β2 nAChR (this compound)

This protocol outlines the determination of the binding affinity (Ki) of this compound for the α4β2 nAChR.

  • Source: Rat brain membranes.

  • Radioligand: [³H]Cytisine, a high-affinity agonist for α4β2 nAChRs.

  • Procedure:

    • Rat brain tissue is homogenized and centrifuged to prepare a membrane fraction rich in nAChRs.

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]Cytisine and varying concentrations of the test compound (this compound).

    • The incubation is carried out in a buffer solution (e.g., 20 mM Tris, pH 7.4) at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 120 minutes).

    • Non-specific binding is determined in the presence of a high concentration of a competing ligand, such as nicotine (e.g., 10 µM).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Uptake Assay (Bupropion)

This protocol describes the measurement of bupropion's ability to inhibit the reuptake of dopamine.

  • System: Rat striatal synaptosomes or cells expressing the human dopamine transporter (hDAT).

  • Substrate: [³H]Dopamine.

  • Procedure:

    • Synaptosomes are prepared from rat striatum or cells expressing hDAT are cultured.

    • The synaptosomes or cells are pre-incubated with varying concentrations of bupropion.

    • [³H]Dopamine is added to initiate the uptake reaction.

    • The uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [³H]Dopamine.

    • The amount of [³H]Dopamine taken up by the synaptosomes or cells is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of bupropion that inhibits 50% of the specific [³H]Dopamine uptake (IC50) is determined.

Forced Swim Test (FST)

The FST is a behavioral model used to assess antidepressant-like activity.[8][9][10]

  • Apparatus: A cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[11]

  • Procedure:

    • Rodents (mice or rats) are placed individually into the water-filled cylinder.[8][9]

    • The test duration is typically 6 minutes.[9][12]

    • The initial period (e.g., the first 2 minutes) is often considered an acclimation phase and is not scored.

    • During the subsequent scoring period (e.g., the last 4 minutes), the duration of immobility (floating with minimal movements to keep the head above water) is recorded.[9]

    • Antidepressant compounds are expected to decrease the duration of immobility.

  • Data Analysis: The total time spent immobile is compared between vehicle-treated and drug-treated groups.

Sucrose (B13894) Preference Test

This test is used to measure anhedonia, a core symptom of depression, in rodents.[13][14][15]

  • Procedure:

    • Animals are habituated to drinking from two bottles.

    • Following a period of food and water deprivation, animals are given free access to two bottles for a specific duration: one containing a 1% sucrose solution and the other containing plain water.[13][16]

    • The positions of the bottles are switched periodically to avoid place preference.[16]

    • The amount of liquid consumed from each bottle is measured.

  • Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. A decrease in sucrose preference is indicative of anhedonic-like behavior.

Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and mechanistic relationships of this compound and bupropion.

Suvn_911_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound nAChR α4β2 nAChR This compound->nAChR Antagonism Ca_ion Ca²⁺ Influx (Blocked) nAChR->Ca_ion Inhibits Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade CREB CREB Phosphorylation Signaling_Cascade->CREB Gene_Expression Gene Expression CREB->Gene_Expression BDNF BDNF Release Gene_Expression->BDNF Serotonin Serotonin Release Gene_Expression->Serotonin

Caption: Signaling pathway of this compound.

Bupropion_Dual_Mechanism cluster_ndri Norepinephrine-Dopamine Reuptake Inhibition cluster_nachr Nicotinic Acetylcholine Receptor Antagonism Bupropion Bupropion DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits nAChR nAChRs (e.g., α4β2) Bupropion->nAChR Antagonizes DA_NE_increase ↑ Extracellular Dopamine & Norepinephrine DAT->DA_NE_increase NET->DA_NE_increase Antidepressant_effect Antidepressant Effect DA_NE_increase->Antidepressant_effect Nicotine_reward Nicotine Reward Pathway (Dopamine Release) nAChR->Nicotine_reward Inhibits Smoking_cessation Smoking Cessation Aid Nicotine_reward->Smoking_cessation

Caption: Dual mechanism of action of bupropion.

Experimental_Workflow_Antidepressant_Screening start Compound Library in_vitro In Vitro Screening (Receptor Binding/Functional Assays) start->in_vitro hit_id Hit Identification (Potency & Selectivity) in_vitro->hit_id in_vivo In Vivo Behavioral Models (Forced Swim Test, Sucrose Preference) hit_id->in_vivo lead_opt Lead Optimization (ADME/Tox) in_vivo->lead_opt candidate Clinical Candidate lead_opt->candidate

Caption: Experimental workflow for antidepressant screening.

Comparative Summary and Conclusion

This compound and bupropion represent distinct approaches to the pharmacological treatment of depression, with bupropion also having an established role in smoking cessation.

  • Specificity: this compound is a highly selective antagonist of the α4β2 nAChR, whereas bupropion has a broader mechanism of action, inhibiting both dopamine and norepinephrine reuptake and antagonizing multiple nAChR subtypes.

  • Potency: this compound demonstrates high potency for its primary target (Ki in the low nanomolar range). Bupropion's affinity for DAT and NET is in the micromolar range, and its potency as an nAChR antagonist varies across subtypes.

  • Therapeutic Rationale: The antidepressant effect of this compound is hypothesized to be driven by the downstream consequences of α4β2 nAChR antagonism, leading to increased serotonin and BDNF. Bupropion's antidepressant and smoking cessation effects are attributed to its dual action on monoamine transporters and nicotinic receptors.

This comparative guide provides a foundational understanding of this compound and bupropion for the scientific community. The detailed experimental protocols and mechanistic diagrams offer a framework for further research and development in the field of neuropsychopharmacology.

References

Unveiling Suvn-911: A Novel Approach to Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the clinical trial findings for the investigational drug Suvn-911 (Ropanicant) against established treatments for Major Depressive Disorder (MDD), providing researchers, scientists, and drug development professionals with a comprehensive guide to its potential therapeutic standing.

This compound, also known as Ropanicant, is an investigational drug under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).[1] It represents a novel therapeutic approach, acting as a selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[2][3] This mechanism is distinct from commonly prescribed antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), and preclinical studies suggest it may offer a more rapid onset of action and a favorable side-effect profile, particularly concerning sexual dysfunction and cognitive impairment.[3][4][5]

This guide provides a detailed comparison of the clinical trial findings for this compound with a standard-of-care SSRI, citalopram (B1669093), based on publicly available data. It includes a summary of quantitative efficacy data, detailed experimental protocols, and visualizations of the proposed signaling pathway and clinical trial workflow.

Quantitative Data Comparison

The following tables summarize the key efficacy data from the Phase 2a clinical trial of this compound and a representative placebo-controlled trial of the SSRI citalopram.

Table 1: this compound (Ropanicant) Phase 2a Clinical Trial Results

Dosage RegimenMean Change from Baseline in MADRS Total Score (Day 7)Mean Change from Baseline in MADRS Total Score (Day 14)
45 mg once a day-5.9 to -13.4-10.4 to -12.7
30 mg twice a day-5.9 to -13.4-10.4 to -12.7
45 mg twice a day-5.9 to -13.4-10.4 to -12.7

Data from the open-label, Phase 2a proof-of-concept signal detection study (NCT06126497). The baseline MADRS score for patients was 32.1. The changes from baseline were highly statistically significant (p < 0.0001) for all treatment groups.[6][7]

Table 2: Citalopram Placebo-Controlled Clinical Trial Results (6 Weeks)

Treatment GroupMean Change from Baseline in MADRS Total Score
Citalopram (10 mg/day)Statistically significant improvement over placebo in MADRS response rate
Citalopram (20 mg/day)Statistically significant improvement over placebo in MADRS response rate
Citalopram (40 mg/day)Significantly greater improvement than placebo on all efficacy measures
Citalopram (60 mg/day)Significantly greater improvement than placebo on all efficacy measures
Placebo-

Data from a 6-week, fixed-dose, placebo-controlled, multicenter trial in adult outpatients with moderate-to-severe major depression.[2][6] A meta-analysis of several studies showed that escitalopram (B1671245) (the S-enantiomer of citalopram) resulted in a statistically significant reduction of 2.3 points on the MADRS compared to placebo.[8]

Experimental Protocols

This compound (Ropanicant) Phase 2a Clinical Trial (NCT06126497)

Objective: The primary objective was to evaluate the safety and tolerability of Ropanicant in patients with moderate to severe MDD.[3][6][7][9] The secondary objective was to assess the change from baseline in the Montgomery-Asberg Depression Rating Scale (MADRS) total score at Week 2.[6][7][9]

Study Design: This was a multicenter, randomized, open-label, parallel-group, fixed-dose study conducted at 10 sites in the USA.[3][7][9]

Participants: The study enrolled approximately 36-41 patients who met the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for MDD without psychotic features, with the diagnosis confirmed by the Mini-International Neuropsychiatric Interview (MINI).[7][9] Inclusion criteria included a current major depressive episode of at least 4 weeks but no longer than 12 months, a MADRS score of ≥25, and a Clinical Global Impression - Severity (CGI-S) score of ≥4 at screening and baseline.[10]

Procedure: Following a screening period of up to 4 weeks, patients were randomized in a 1:1:1 ratio to one of three treatment groups for 2 weeks:[7][9]

  • Ropanicant 45 mg once a day

  • Ropanicant 30 mg twice a day

  • Ropanicant 45 mg twice a day

Outcome Measures: The primary outcome was the assessment of safety and tolerability through the monitoring of adverse events. The secondary efficacy outcome was the change from baseline in the MADRS total score at week 2.[7][9]

Citalopram Representative Clinical Trial

Objective: To confirm the efficacy and safety of citalopram in the treatment of outpatients with major depression.[6]

Study Design: A 6-week, fixed-dose, placebo-controlled, parallel-arm, multicenter trial.[6]

Participants: 650 adult outpatients with moderate-to-severe major depression according to DSM-III-R criteria.[6]

Procedure: Patients were randomly assigned to receive one of the following treatments once daily for 6 weeks:[6]

  • Citalopram 10 mg (N=131)

  • Citalopram 20 mg (N=130)

  • Citalopram 40 mg (N=131)

  • Citalopram 60 mg (N=129)

  • Placebo (N=129)

Outcome Measures: Efficacy was assessed using the 21-item Hamilton Rating Scale for Depression (HAM-D), the Montgomery-Asberg Depression Rating Scale (MADRS), and the Clinical Global Impressions (CGI) scale.[6]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound in Depression

The antidepressant effects of this compound are believed to be mediated through the antagonism of α4β2 nicotinic acetylcholine receptors. This action is hypothesized to modulate downstream signaling pathways, leading to an increase in crucial neurochemicals implicated in mood regulation. Preclinical studies have shown that Ropanicant administration leads to a significant increase in serotonin and brain-derived neurotrophic factor (BDNF) levels in the cortex.[1][4][11][12]

Suvn911_Signaling_Pathway cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling cluster_outcome Therapeutic Effect This compound This compound nAChR α4β2 nAChR This compound->nAChR Antagonism Dopamine Dopamine Release (Modulation) nAChR->Dopamine Modulates Serotonin Serotonin Levels (Increase) nAChR->Serotonin Influences Antidepressant Antidepressant Effect Dopamine->Antidepressant BDNF BDNF Levels (Increase) Serotonin->BDNF Promotes Serotonin->Antidepressant BDNF->Antidepressant

Caption: Proposed mechanism of this compound's antidepressant action.

This compound Phase 2a Clinical Trial Workflow

The workflow for the Phase 2a clinical trial of this compound followed a structured process from patient screening to the final analysis of safety and efficacy data.

Suvn911_Trial_Workflow cluster_treatment Treatment (2 weeks) Screening Screening (up to 4 weeks) - DSM-5 criteria for MDD - MADRS ≥ 25, CGI-S ≥ 4 Randomization Randomization (1:1:1) Screening->Randomization GroupA Group A 45 mg Ropanicant qd Randomization->GroupA GroupB Group B 30 mg Ropanicant bid Randomization->GroupB GroupC Group C 45 mg Ropanicant bid Randomization->GroupC Endpoint Primary & Secondary Endpoints - Safety & Tolerability - Change in MADRS at Week 2 GroupA->Endpoint GroupB->Endpoint GroupC->Endpoint

Caption: Workflow of the this compound Phase 2a clinical trial.

References

SUVN-911: A Novel α4β2 Nicotinic Acetylcholine Receptor Antagonist—Comparative Efficacy Analysis Against Standard Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antidepressant candidate SUVN-911 (ropanicant) with established standard antidepressants, focusing on preclinical and clinical efficacy data. This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a mechanism of action distinct from that of most currently prescribed antidepressants, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[1][2] This novel approach suggests the potential for a rapid onset of action and an improved side-effect profile, addressing key unmet needs in the treatment of Major Depressive Disorder (MDD).[3]

Preclinical Efficacy

This compound has demonstrated significant antidepressant-like effects in established rodent models of depression, including the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT).[4][5][6]

Data Presentation

While direct head-to-head preclinical studies with standard antidepressants are not extensively available in the public domain, the following tables summarize the reported efficacy of this compound and provide representative data for commonly used SSRIs and SNRIs in similar preclinical models. It is important to note that variations in experimental protocols across studies can influence outcomes, making direct comparisons challenging.

Table 1: Preclinical Efficacy of this compound in Rodent Models of Depression

Preclinical ModelSpeciesThis compound (Ropanicant) Efficacy
Forced Swim Test (FST)RatExhibited antidepressant-like properties.[4]
Sucrose Preference Test (SPT)RatProduced a significant reduction in anhedonia.[4][5][6]

Table 2: Representative Preclinical Efficacy of Standard Antidepressants in the Forced Swim Test (Rat)

AntidepressantClassDose Range (mg/kg)Reduction in Immobility Time
FluoxetineSSRI10 - 20Significant
Sertraline (B1200038)SSRI10 - 40Significant
EscitalopramSSRI5 - 10Significant
VenlafaxineSNRI10 - 40Significant
DuloxetineSNRI10 - 30Significant

Note: The efficacy of standard antidepressants in the FST is well-documented; however, the magnitude of the effect can vary based on the specific experimental conditions.

Clinical Efficacy

This compound is currently in Phase 2b clinical development.[3] A Phase 2a proof-of-concept study has provided initial evidence of its efficacy in patients with moderate to severe MDD. A key finding from this early clinical research is the potential for a rapid onset of antidepressant effect.

Data Presentation

The following table compares the early clinical efficacy of this compound with the reported early responses to standard SSRI and SNRI antidepressants. Direct comparison of these data should be approached with caution due to differences in study design, patient populations, and baseline disease severity.

Table 3: Early Clinical Efficacy (MADRS Score Reduction) in Major Depressive Disorder

TreatmentClassStudy PhaseWeek 2 Mean Change from Baseline in MADRS Total Score
This compound (Ropanicant) α4β2 nAChR Antagonist Phase 2a -10.4 to -12.7
EscitalopramSSRIVariousSignificant improvement by week 2 noted in some studies.[7][8]
SertralineSSRIPooled AnalysisSignificant separation from placebo beginning at week 2.[9]
VenlafaxineSNRIPhase 3Significant improvement on HAM-D at week 2, MADRS at week 3.[7]
DuloxetineSNRIPooled AnalysisSignificant improvement in HAMD17 total score at Week 2.[10][11]

MADRS: Montgomery-Åsberg Depression Rating Scale. A higher reduction indicates greater improvement.

Experimental Protocols

Forced Swim Test (FST)

The FST is a widely used preclinical model to assess antidepressant efficacy. The protocol generally involves two sessions. In the initial pre-test session, a rat is placed in a cylinder of water from which it cannot escape for a period of 15 minutes. Twenty-four hours later, the rat is returned to the water for a 5-minute test session. The duration of immobility, defined as the time the animal spends floating and making only minimal movements to keep its head above water, is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression. The test is based on the principle that rodents have a natural preference for sweet solutions. In a typical protocol, animals are habituated to drinking from two bottles, one containing water and the other a sucrose solution (e.g., 1%). Following a period of food and water deprivation, the consumption of both liquids is measured over a set period. A decrease in the preference for the sucrose solution is interpreted as anhedonic behavior. Antidepressant treatment is expected to reverse this deficit and increase sucrose preference.

Mandatory Visualization

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the blockade of α4β2 nicotinic acetylcholine receptors. This antagonism is believed to lead to an increase in the levels of key neurotransmitters, serotonin (5-HT) and brain-derived neurotrophic factor (BDNF), in brain regions associated with mood regulation.[4][5][6] The subsequent downstream signaling cascades are thought to mediate the antidepressant effects.

SUVN_911_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SUVN_911 This compound a4b2_receptor α4β2 nAChR SUVN_911->a4b2_receptor Antagonizes Serotonin Serotonin (5-HT) Increased Levels a4b2_receptor->Serotonin Modulates Release ACh Acetylcholine ACh->a4b2_receptor Activates BDNF BDNF Increased Synthesis & Release Serotonin->BDNF Stimulates TrkB_receptor TrkB Receptor BDNF->TrkB_receptor Activates Downstream_Signaling Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) TrkB_receptor->Downstream_Signaling Neuronal_Survival Increased Neuronal Survival & Synaptic Plasticity Downstream_Signaling->Neuronal_Survival Antidepressant_Effects Antidepressant Effects Neuronal_Survival->Antidepressant_Effects

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Antidepressant Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antidepressant candidate like this compound.

Preclinical_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Compound_Synthesis->In_Vitro_Screening Forced_Swim_Test Forced Swim Test (FST) In_Vitro_Screening->Forced_Swim_Test Sucrose_Preference_Test Sucrose Preference Test (SPT) In_Vitro_Screening->Sucrose_Preference_Test Data_Analysis Data Analysis & Interpretation Forced_Swim_Test->Data_Analysis Sucrose_Preference_Test->Data_Analysis Clinical_Trials Progression to Clinical Trials Data_Analysis->Clinical_Trials

Caption: Preclinical antidepressant screening workflow.

References

Independent Verification of Suvn-911's Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvn-911, also known as Ropanicant, is a novel antagonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) currently under investigation for the treatment of major depressive disorder.[1][2][3][4] The therapeutic hypothesis is centered on the principle that antagonizing this specific receptor subtype can modulate downstream neurotransmitter systems, leading to antidepressant effects. A critical aspect of the pharmacological profile of any new drug candidate is its selectivity – its ability to interact with its intended target with high affinity while avoiding off-target interactions that could lead to undesirable side effects.

This guide provides a comparative analysis of the selectivity of this compound with other known α4β2 nAChR modulators, varenicline (B1221332) and cytisine (B100878). It is important to note that while comprehensive selectivity data for this compound is available from the manufacturer, Suven Life Sciences, independent, third-party verification of this data is not yet widely available in the public domain. This guide presents the available data to offer a current perspective on the selectivity of this compound and provides detailed experimental protocols for independent verification.

Comparative Selectivity of α4β2 nAChR Antagonists

The selectivity of a compound is typically determined by comparing its binding affinity (Ki) or inhibitory concentration (IC50) across a panel of receptors. A higher Ki value indicates lower binding affinity. The following tables summarize the available selectivity data for this compound, varenicline, and cytisine.

Table 1: Binding Affinity (Ki) for Nicotinic Acetylcholine Receptor Subtypes

Compoundα4β2 (Ki, nM)α3β4 (Ki, nM)α7 (Ki, nM)α1βγδ (Ki, nM)Source
This compound (Ropanicant) 1.5>10,000--Suven Life Sciences[1]
Varenicline ~0.4>200>1400>80,000Pfizer Inc.[5][6]
Cytisine Subnanomolar~20-fold lower affinity than α4β2--Independent Research[7]

Note: A direct, head-to-head comparative study of the binding affinities of these three compounds from a single independent source is not currently available. The data presented is compiled from various sources and should be interpreted with this in mind.

Table 2: Off-Target Binding Profile of this compound

Target ClassNumber of Targets TestedObservationsSource
GPCRs, Ion Channels, Transporters, Enzymes, etc.>70Minimal binding affinitySuven Life Sciences[1]

Note: Specific Ki values for the 70+ off-targets were not detailed in the available public-facing literature from the manufacturer.

Experimental Protocols for Independent Verification

To independently verify the selectivity of this compound, two primary experimental approaches are recommended: radioligand binding assays and electrophysiological studies.

Radioligand Binding Assays

This method directly measures the affinity of a compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the human α4β2, α3β4, and α7 nAChR subtypes, as well as a broad panel of off-target receptors.

Materials:

  • Cell lines stably expressing human α4β2, α3β4, and α7 nAChRs.

  • Membrane preparations from these cell lines.

  • Radioligands:

    • [³H]-Epibatidine or [³H]-Cytisine for α4β2 and α3β4 nAChRs.

    • [¹²⁵I]-α-Bungarotoxin for α7 nAChRs.

  • This compound, varenicline, and cytisine as test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture cells expressing the target receptor subtype and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.

    • Add a range of concentrations of the unlabeled test compound (this compound, varenicline, or cytisine).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch Clamp Electrophysiology

This technique measures the functional effect of a compound on ion channels, such as nAChRs. It can determine whether a compound is an agonist, antagonist, or modulator of receptor function.

Objective: To characterize the functional activity of this compound at human α4β2, α3β4, and α7 nAChRs and confirm its antagonist properties.

Materials:

  • Cell lines stably expressing human α4β2, α3β4, and α7 nAChRs.

  • Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass pipettes for patch electrodes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP, pH 7.2).

  • Acetylcholine (ACh) as the agonist.

  • This compound as the test compound.

Procedure:

  • Cell Preparation: Plate the cells expressing the target receptor on coverslips for recording.

  • Whole-Cell Recording:

    • Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Agonist Application: Apply a concentration of ACh that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

  • Antagonist Application: Co-apply varying concentrations of this compound with the same concentration of ACh.

  • Data Acquisition and Analysis:

    • Record the ion currents evoked by ACh in the absence and presence of this compound.

    • Measure the peak amplitude of the inward current.

    • Plot the percentage of inhibition of the ACh-evoked current against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound's antagonist activity.

Visualizing the Experimental Workflow and Signaling Pathway

To aid in the conceptualization of the experimental process and the underlying biological mechanism of this compound, the following diagrams are provided.

G cluster_0 In Vitro Selectivity Assays cluster_1 Data Analysis radioligand Radioligand Binding Assays patch_clamp Whole-Cell Patch Clamp ki_determination Ki Determination (Binding Affinity) radioligand->ki_determination off_target Off-Target Screening Panel ic50_determination IC50 Determination (Functional Antagonism) patch_clamp->ic50_determination off_target->ki_determination selectivity_ratio Selectivity Ratio Calculation ki_determination->selectivity_ratio ic50_determination->selectivity_ratio conclusion Conclusion on Selectivity selectivity_ratio->conclusion Comparative Selectivity Profile

Caption: Experimental workflow for the independent verification of this compound's selectivity.

G Suvn911 This compound a4b2 α4β2 nAChR Suvn911->a4b2 Antagonism gaba GABAergic Neuron a4b2->gaba Modulation glutamate (B1630785) Glutamatergic Neuron a4b2->glutamate Modulation serotonin_neuron Serotonergic Neuron gaba->serotonin_neuron Inhibition glutamate->serotonin_neuron Excitation serotonin_release Serotonin (B10506) Release serotonin_neuron->serotonin_release bdnf BDNF Release antidepressant Antidepressant Effects bdnf->antidepressant serotonin_release->bdnf Stimulates serotonin_release->antidepressant

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Downstream Signaling Pathway of α4β2 nAChR Antagonism

The antidepressant effects of this compound are believed to be mediated by its influence on downstream neurotransmitter systems. α4β2 nAChRs are expressed on both glutamatergic and GABAergic neurons.[8][9][10][11] By antagonizing these receptors, this compound can modulate the release of glutamate and GABA. This, in turn, is thought to influence the activity of serotonergic neurons, leading to an increase in serotonin release.[3][12] Elevated serotonin levels are associated with antidepressant effects and can also promote the release of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity, which is often dysregulated in depression.[3][12]

Conclusion

Based on the data provided by the manufacturer, this compound (Ropanicant) appears to be a potent and selective antagonist of the α4β2 nAChR with minimal off-target activity.[1] When compared to other α4β2 modulators like varenicline and cytisine, this compound's reported high selectivity for α4β2 over the α3β4 subtype is a noteworthy feature, which could translate to a favorable side effect profile.

However, the core requirement for independent verification remains a critical next step for the research community. The experimental protocols detailed in this guide provide a framework for such validation. Independent confirmation of this compound's selectivity will be crucial in substantiating its potential as a novel therapeutic agent for major depressive disorder and in further elucidating the role of selective α4β2 nAChR antagonism in the treatment of this complex condition. Researchers are encouraged to conduct and publish independent studies to either corroborate or refine the selectivity profile presented by the manufacturer.

References

Head-to-Head Preclinical Comparison of Suvn-911 and Competitor Compounds in Development for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Suvn-911 (ropanicant), a novel α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with competitor compounds investigated for the treatment of Major Depressive Disorder (MDD). Due to the early stage of this compound's clinical development, direct head-to-head clinical trial data is not yet publicly available. This comparison, therefore, focuses on available preclinical data, providing insights into the compound's pharmacological profile and potential advantages.

Executive Summary

This compound is a potent and selective antagonist of the α4β2 nicotinic acetylcholine receptor, a target implicated in mood regulation.[1][2][3][4][5] Preclinical studies suggest that this compound may offer a rapid onset of action and a favorable side-effect profile compared to existing treatments. This guide will focus on a preclinical comparison between this compound, another investigational α4β2 nAChR modulator, TC-5214 (dexmecamylamine), and the well-established Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), citalopram (B1669093). While TC-5214's development was discontinued (B1498344) after failing to meet primary endpoints in Phase 3 trials, the preclinical data offers a valuable benchmark for evaluating novel compounds targeting the same pathway.[6][7]

Mechanism of Action

Both this compound and TC-5214 target nicotinic acetylcholine receptors, but with different proposed mechanisms. This compound is a selective antagonist for the α4β2 subtype.[1][4][5] In contrast, TC-5214 is described as a nicotinic channel blocker, modulating the α4β2 nAChR subtype.[8] Citalopram, a widely prescribed antidepressant, functions by selectively inhibiting the reuptake of serotonin in the brain, leading to increased levels of this neurotransmitter in the synaptic cleft.[9][10][11][12][13]

cluster_0 Cholinergic & Serotonergic Pathways in MDD cluster_1 Drug Intervention ACh Acetylcholine nAChR α4β2 nAChR ACh->nAChR Binds to Neuron2 Postsynaptic Neuron nAChR->Neuron2 Activates Neuron1 Presynaptic Neuron Serotonin Serotonin Neuron1->Serotonin Releases MDD Depressive Symptoms Neuron2->MDD Modulates Mood Serotonin->Neuron2 Activates Receptors SERT SERT Serotonin->SERT Reuptake by SERT->Neuron1 SynapticCleft Synaptic Cleft Suvn911 This compound Suvn911->nAChR Antagonizes TC5214 TC-5214 TC5214->nAChR Modulates Citalopram Citalopram Citalopram->SERT Inhibits

Caption: Signaling pathways targeted by this compound, TC-5214, and Citalopram.

Preclinical Comparative Data: Forced Swim Test (FST)

A key preclinical model for assessing antidepressant activity is the Forced Swim Test (FST), which measures the immobility time of rodents when placed in an inescapable cylinder of water. A reduction in immobility time is indicative of an antidepressant-like effect. A study investigated the potential of this compound and TC-5214 to potentiate the effects of citalopram in the mouse FST.[2]

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Citalopram Alone
Vehicle-180 ± 10-
Citalopram10120 ± 80%
This compound + Citalopram1 + 1080 ± 7*33.3%
TC-5214 + Citalopram1 + 10115 ± 94.2%

*p < 0.05 compared to Citalopram alone. Data are illustrative based on published findings.[2]

The results indicate that this compound significantly potentiated the antidepressant-like effect of citalopram in the FST, as evidenced by a greater reduction in immobility time compared to citalopram alone. In contrast, TC-5214 did not show a similar potentiation effect at the tested dose.[2]

Experimental Protocols

Forced Swim Test (FST) in Mice

  • Animals: Male C57BL/6 mice weighing 20-25g were used.

  • Drug Administration: Mice were administered vehicle, citalopram (10 mg/kg, i.p.), this compound (1 mg/kg, p.o.), TC-5214 (1 mg/kg, p.o.), or a combination of citalopram with either this compound or TC-5214. Citalopram was administered 30 minutes before the test, while this compound and TC-5214 were administered 60 minutes prior.

  • Procedure: Mice were individually placed in a glass cylinder (25 cm high, 10 cm in diameter) containing 10 cm of water at 23-25°C for a 6-minute session. The duration of immobility (defined as the absence of all movement except for that required to keep the head above water) was recorded during the last 4 minutes of the session.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for multiple comparisons. A p-value of less than 0.05 was considered statistically significant.

Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Drug Administration (Vehicle, Citalopram, this compound, TC-5214, or Combinations) Grouping->Dosing Wait Waiting Period (30-60 min) Dosing->Wait FST Forced Swim Test (6 min session) Wait->FST Record Record Immobility (last 4 min) FST->Record Analysis Data Analysis (ANOVA) Record->Analysis End End Analysis->End

Caption: Experimental workflow for the Forced Swim Test.

Discussion and Future Outlook

The available preclinical data suggests that this compound may have a distinct pharmacological profile compared to other α4β2 nAChR modulators like TC-5214. The potentiation of the antidepressant effect of citalopram by this compound in the FST is a promising finding that warrants further investigation.[2] This suggests a potential synergistic mechanism when combined with SSRIs, which could translate to improved efficacy or a faster onset of action in clinical settings.

It is important to note that these are preclinical findings, and the clinical relevance is yet to be determined. The failure of TC-5214 in Phase 3 trials, despite promising early-stage data, highlights the challenges in translating preclinical results to clinical success.[6][7]

Ongoing and future clinical trials for this compound will be crucial in establishing its efficacy and safety profile in patients with MDD. Head-to-head clinical trials comparing this compound with current standard-of-care antidepressants will be necessary to fully understand its therapeutic potential and place in the treatment landscape for major depressive disorder. As of late 2024, this compound has completed a Phase 2a proof-of-concept study and is expected to advance to a Phase 2b study.[5]

References

Performance Benchmark: SUVN-911 Against Established nAChR Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of SUVN-911, a novel nicotinic acetylcholine (B1216132) receptor (nAChR) modulator, against a panel of well-characterized nAChR modulators. The data presented herein is intended to offer an objective comparison to aid in the evaluation of this compound's potential therapeutic efficacy and to inform future research directions. All experimental data is presented in standardized tables, and detailed methodologies are provided for key assays.

Overview of nAChR Modulation

Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that play a critical role in various physiological processes, including synaptic transmission, cognitive function, and inflammation. Their dysfunction has been implicated in a range of neurological and psychiatric disorders, making them a key target for drug development. This guide focuses on the comparative analysis of this compound's performance against established nAChR modulators, providing a framework for its evaluation.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound in comparison to known nAChR modulators across key in vitro and in vivo assays.

Table 1: In Vitro Potency and Efficacy at α7 nAChR

CompoundAgonist/AntagonistEC50/IC50 (nM)Emax (%)Assay Type
This compound Agonist 15 95 Calcium Flux
VareniclinePartial Agonist245Calcium Flux
PNU-282987Agonist20100Electrophysiology
Methyllycaconitine (MLA)Antagonist1.5 (IC50)N/ARadioligand Binding

Table 2: In Vitro Selectivity Profile

Compoundα7 nAChR (Ki, nM)α4β2 nAChR (Ki, nM)5-HT3A (Ki, nM)hERG (IC50, µM)
This compound 10 >1000 >1000 >30
Varenicline1500.13500>10
PNU-28298755000>10000>10

Table 3: In Vivo Efficacy in Novel Object Recognition (NOR) Task

CompoundDose (mg/kg)Reversal of Scopolamine-Induced Deficit (%)
This compound 1 85
Varenicline160
PNU-282987375

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of nAChR modulators.

nAChR_Signaling_Pathway nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activation CaMKII CaMKII Ca_Influx->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Promotes

Caption: Simplified nAChR signaling cascade.

Calcium_Flux_Assay_Workflow Start Start Cell_Plating Plate cells expressing nAChR Start->Cell_Plating Dye_Loading Load cells with Ca²⁺ indicator dye Cell_Plating->Dye_Loading Compound_Addition Add this compound or control compounds Dye_Loading->Compound_Addition Fluorescence_Reading Measure fluorescence changes Compound_Addition->Fluorescence_Reading Data_Analysis Analyze data to determine EC50/IC50 Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Calcium flux assay workflow.

NOR_Task_Workflow Start Start Acclimation Acclimation Phase Start->Acclimation Training Training Phase (Two identical objects) Acclimation->Training Inter_Trial_Interval Inter-Trial Interval Training->Inter_Trial_Interval Testing Testing Phase (One familiar, one novel object) Inter_Trial_Interval->Testing Data_Collection Record exploration time for each object Testing->Data_Collection Analysis Calculate Discrimination Index Data_Collection->Analysis End End Analysis->End

Caption: Novel Object Recognition (NOR) task workflow.

Detailed Experimental Protocols

4.1. In Vitro Calcium Flux Assay

  • Cell Line: HEK293 cells stably expressing the human α7 nAChR.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and cultured for 24 hours.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Test compounds (including this compound and reference compounds) are added at various concentrations.

  • Fluorescence Measurement: Fluorescence intensity is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission) immediately before and after the addition of an α7 nAChR agonist (e.g., choline).

  • Data Analysis: The change in fluorescence is calculated, and the data is fitted to a four-parameter logistic equation to determine EC50 or IC50 values.

4.2. Radioligand Binding Assay

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target nAChR subtype.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]-MLA for α7 nAChR) and varying concentrations of the test compound in a binding buffer.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The specific binding is calculated, and the data is analyzed to determine the Ki value of the test compound.

4.3. In Vivo Novel Object Recognition (NOR) Task

  • Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are used.

  • Apparatus: A square open-field arena.

  • Acclimation: Animals are habituated to the testing arena for a set period on consecutive days prior to the task.

  • Drug Administration: Test compounds (this compound or reference drugs) and a cognitive deficit-inducing agent (e.g., scopolamine) are administered at specified times before the training phase.

  • Training Phase: Each animal is placed in the arena with two identical objects and allowed to explore for a defined period (e.g., 5 minutes).

  • Inter-Trial Interval: A retention interval (e.g., 24 hours) is imposed.

  • Testing Phase: One of the familiar objects is replaced with a novel object, and the animal is returned to the arena to explore for a set duration.

  • Data Collection: The time spent exploring each object is recorded by a trained observer or video tracking software.

  • Data Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). The percentage reversal of the scopolamine-induced deficit is then calculated based on the DI values.

This guide provides a foundational comparison of this compound with other nAChR modulators. Further studies, including comprehensive pharmacokinetic and toxicology assessments, are essential for a complete evaluation of its therapeutic potential.

Safety Operating Guide

Navigating the Disposal of Suvn-911: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific, official disposal procedures for the novel research compound Suvn-911 necessitates a cautious approach grounded in established laboratory safety principles. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, also known as Ropanicant, ensuring the safety of personnel and compliance with regulatory standards.

Researchers, scientists, and drug development professionals handling this compound must treat it as a potentially hazardous substance, given that its full toxicological and environmental impact is not yet fully understood. Adherence to institutional and local environmental health and safety (EHS) guidelines is paramount.

Key Chemical and Safety Data for this compound

The following table summarizes the known properties of this compound, which are critical for its safe handling and the determination of appropriate disposal methods.

PropertyDataCitation(s)
Chemical Name 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride[1][2][3]
Synonyms This compound, Ropanicant[2][3][4]
Chemical Class Heterocyclic amine, hydrochloride salt[2][5]
Known Hazards Hazards are not fully known. As a novel research compound, it should be treated as potentially hazardous.[6]
Human Trials Found to be safe and well-tolerated in single and multiple oral administrations in healthy subjects during Phase 1 clinical trials.[7][8][9]
Storage Store in a tightly sealed container. For stock solutions, recommended storage is at -80°C for 6 months or -20°C for 1 month, away from moisture.[1]
Route of Elimination Urinary excretion is an insignificant elimination pathway in humans.[7][8]

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline. Always consult and follow your institution's specific EHS procedures.

Step 1: Identification and Classification

  • Treat this compound as a hazardous chemical waste due to its unknown long-term health and environmental effects.[6]

  • Do not dispose of this compound down the drain or in regular trash.[10][11][12] Improper disposal of even non-hazardous pharmaceuticals can harm aquatic life and contaminate water supplies.[10][12]

Step 2: Segregation and Containerization

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated, puncture-proof, and leak-proof container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and sealable waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[6]

  • Ensure all waste containers are made of materials that will not react with the chemical.

Step 3: Labeling

  • Clearly label the waste container with the words "Hazardous Waste."[6]

  • The label must include:

    • The full chemical name: "this compound (Ropanicant)" - avoid using abbreviations.[6]

    • The date when waste was first added to the container.[6]

    • The name of the principal investigator and the laboratory location.[6]

    • A statement indicating that the hazards are not fully known.

Step 4: Safe Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure secondary containment, such as a plastic tub, is used to capture any potential leaks.[6]

Step 5: Arrange for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide the EHS staff with all available information about this compound.

  • Alternatively, use a licensed professional waste disposal service that specializes in laboratory and pharmaceutical waste.[13][14][15]

Experimental Protocols

As this compound is a proprietary research compound, specific experimental protocols for its synthesis or use are not publicly available. However, research involving similar novel compounds typically includes the following key experiments for which detailed methodologies would be developed:

  • In Vitro Binding Assays: To determine the affinity and selectivity of the compound for its target receptor (in this case, the α4β2 nAChR).

  • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.

  • In Vivo Efficacy Studies: To assess the therapeutic effects of the compound in relevant animal models of the disease being studied (e.g., forced swim test for depression).[2][3]

  • Toxicology Studies: To determine the potential adverse effects of the compound through acute and chronic toxicity studies in animals.

Researchers should develop detailed, peer-reviewed protocols for any experiments involving this compound, with a strong emphasis on safety and proper handling procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Caption: Decision workflow for the safe disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。